Ser-Ala-Pro
Description
Properties
Molecular Formula |
C11H19N3O5 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(13-9(16)7(12)5-15)10(17)14-4-2-3-8(14)11(18)19/h6-8,15H,2-5,12H2,1H3,(H,13,16)(H,18,19)/t6-,7-,8+/m0/s1 |
InChI Key |
BRKHVZNDAOMAHX-BIIVOSGPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Ser-Ala-Pro Peptide: Structure, Properties, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Ser-Ala-Pro (Seryl-Alanyl-Proline) is a molecule of significant interest in biochemical and pharmaceutical research. As a peptide, it is composed of three amino acid residues linked by peptide bonds: Serine (Ser), Alanine (Ala), and Proline (Pro). This guide provides a comprehensive overview of the structure, properties, and relevant experimental protocols for the study of this compound, with a particular focus on its role as a potential modulator of the renin-angiotensin system.
Peptides are increasingly recognized for their therapeutic potential due to their high specificity and low toxicity.[1] this compound, in particular, has been identified as an angiotensin-converting enzyme (ACE) inhibitory peptide, suggesting its potential application in hypertension research.[2][3] This document serves as a technical resource for researchers engaged in the synthesis, characterization, and functional analysis of this and similar peptides.
Structure and Chemical Properties
The fundamental characteristics of the this compound peptide are determined by the sequence and individual properties of its constituent amino acids.
Chemical Structure
The chemical structure of L-Seryl-L-alanyl-L-proline is depicted below. The peptide backbone consists of a repeating sequence of nitrogen, alpha-carbon, and carbonyl carbon atoms. The side chains of Serine (-CH₂OH), Alanine (-CH₃), and Proline (a cyclic pyrrolidine (B122466) structure) confer specific properties to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties are essential for various aspects of its handling and analysis, from dissolution to chromatographic and spectrometric characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₅ | PubChem CID: 145457658[3] |
| Molecular Weight | 273.29 g/mol | PubChem CID: 145457658[3] |
| Exact Mass | 273.13247072 Da | PubChem CID: 145457658[3] |
| Topological Polar Surface Area | 133 Ų | PubChem CID: 145457658[3] |
| Hydrogen Bond Donor Count | 4 | PubChem CID: 145457658[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 145457658[3] |
| Rotatable Bond Count | 4 | PubChem CID: 145457658[3] |
| XLogP3 | -5.3 | PubChem CID: 145457658[3] |
Biological Activity and Signaling Pathway
The primary reported biological activity of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE).
ACE Inhibition
ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure.[4][5] Specifically, ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[4] By inhibiting ACE, this compound can theoretically reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Peptides containing proline are often potent ACE inhibitors.[6]
Quantitative Data on ACE Inhibition
While this compound is identified as an ACE inhibitory peptide, a specific IC₅₀ value (the concentration of an inhibitor required to reduce the activity of an enzyme by half) was not found in the reviewed literature. However, to provide a frame of reference, the following table presents the IC₅₀ values of other structurally related ACE inhibitory peptides.
| Peptide Sequence | IC₅₀ (µM) | Source Organism/Method |
| Val-Ala-Pro | > Losartan (B1675146) IC₅₀ | Marine cryptides[7] |
| Gly-Asp-Ala-Pro | Not specified | Cuttlefish muscle proteins[6] |
| Ala-Gly-Ser-Pro | Not specified | Cuttlefish muscle proteins[6] |
| Trp-Tyr-Pro-Ala-Ala-Pro | Not specified | Duck skin by-product[6] |
| Val-Ser-Gly-Ala-Gly-Arg-Tyr | Not specified | Bitter melon seed proteins[8] |
| Asn-Ala-Gln-Arg-Pro | Not specified | Plant-derived[8] |
Signaling Pathway: The Renin-Angiotensin System
The diagram below illustrates the renin-angiotensin system and the role of ACE, which is the target of this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Workflow for Solid-Phase Peptide Synthesis of this compound:
Caption: A generalized workflow for the solid-phase synthesis of this compound using Fmoc chemistry.
Detailed Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid, Proline (Fmoc-Pro-OH), to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for Alanine (Fmoc-Ala-OH) and then for Serine with a protected side chain (e.g., Fmoc-Ser(tBu)-OH).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. The crude peptide is then dried under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides. The separation is based on the hydrophobicity of the peptide.
General Protocol:
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. For a small, relatively polar peptide like this compound, a shallow gradient might be optimal. A typical starting point would be a gradient of 5% to 40% B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Workflow for Peptide Purification and Analysis:
Caption: Workflow for the purification and subsequent analysis of the synthesized this compound peptide.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptide.
General Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
-
Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the peptide.
-
Mass Analysis:
-
Full Scan (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion. The expected [M+H]⁺ for this compound is approximately 274.14.
-
Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID). The resulting fragment ions (primarily b- and y-ions) provide sequence information. The fragmentation pattern is predictable and can be used to confirm the amino acid sequence.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution.
General Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically H₂O/D₂O (90/10) or a buffered solution, to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides an overview of the proton resonances.
-
2D NMR:
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which helps to determine the peptide's conformation and the sequence of amino acid residues.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through chemical bonds (typically 2-3 bonds).
-
-
¹³C and ¹⁵N NMR: If isotopically labeled amino acids are used in the synthesis, heteronuclear NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to resolve spectral overlap and provide additional structural information.
Conclusion
The this compound tripeptide represents a promising lead compound for the development of novel antihypertensive agents due to its potential as an ACE inhibitor. This guide has provided a detailed overview of its structure, physicochemical properties, and biological context. The experimental protocols outlined herein offer a robust framework for its synthesis, purification, and comprehensive characterization, enabling further investigation into its mechanism of action and therapeutic potential. Future research should focus on obtaining a definitive IC₅₀ value for its ACE inhibitory activity and exploring its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin-converting Enzyme (ACE) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Tripeptide Ser-Ala-Pro: A Technical Guide to its Angiotensin-Converting Enzyme Inhibitory Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide L-Seryl-L-alanyl-L-proline (Ser-Ala-Pro) is a bioactive peptide demonstrating specific inhibitory activity against the Angiotensin-Converting Enzyme (ACE). As a key regulator of blood pressure within the Renin-Angiotensin-Aldosterone System (RAAS), ACE presents a critical target for antihypertensive therapeutics. This document provides a comprehensive technical overview of the function of this compound, detailing its mechanism of action, structure-activity relationship, quantitative inhibitory data, and the experimental protocols utilized for its characterization. This guide is intended to serve as a foundational resource for researchers in pharmacology and drug development exploring the therapeutic potential of peptide-based ACE inhibitors.
Introduction: The Role of Peptides in Cardiovascular Regulation
Bioactive peptides are specific protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. In the context of cardiovascular health, a significant class of these peptides functions by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE (EC 3.4.15.1) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. By converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin (B550075), ACE activity directly contributes to increases in blood pressure. The inhibition of this enzyme is a clinically validated strategy for the management of hypertension.
The tripeptide this compound has been identified as a specific, competitive inhibitor of ACE. Its discovery and characterization are part of a growing body of research into naturally derived and synthetic peptides as alternatives to traditional small-molecule drugs, offering high specificity and potentially lower incidence of side effects.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its primary biological function by directly interfering with the catalytic activity of the Angiotensin-Converting Enzyme. The peptide acts as a competitive inhibitor, binding to the active site of ACE and preventing its interaction with its natural substrate, angiotensin I.
The overall signaling pathway is depicted below:
By blocking the conversion of Angiotensin I to Angiotensin II, this compound leads to several downstream effects:
-
Reduced Vasoconstriction: Lower levels of Angiotensin II result in the relaxation of blood vessels.
-
Decreased Aldosterone Secretion: Reduced stimulation of the adrenal cortex leads to less aldosterone, promoting sodium and water excretion by the kidneys.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by this compound allows bradykinin to persist longer, further contributing to vasodilation and a reduction in blood pressure.
Quantitative Data and Structure-Activity Relationship
The efficacy of an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value for this compound has been determined through in vitro enzymatic assays.
A study detailed in Chinese patent CN110615827A reports a specific IC50 value for this compound. For comparative purposes, the table below includes this value along with published IC50 values for other structurally related X-Ala-Pro tripeptides.
Table 1: Comparative ACE Inhibitory Activity (IC50) of X-Ala-Pro Tripeptides
| Tripeptide Sequence | IC50 (µM) | Reference |
| This compound (SAP) | 12.5 | CN110615827A |
| Val-Ala-Pro (VAP) | >146 | [Pripp, 2005; Henda et al., 2013] |
| Leu-Ala-Pro (LAP) | 8.0 | [Farmacia, 2021] |
| Ile-Ala-Pro (IAP) | 15.2 | [Miyoshi et al., 1991] |
Note: IC50 values can vary based on assay conditions (e.g., enzyme source, substrate, pH, temperature).
The structure-activity relationship (SAR) for tripeptide ACE inhibitors suggests that the C-terminal residue is critical for binding to the enzyme. The presence of a proline residue at the C-terminus, as in this compound, is known to be highly favorable for potent ACE inhibition. The characteristics of the amino acids at the N-terminal and central positions also modulate the inhibitory activity, with hydrophobic or hydroxyl-containing residues often contributing to enhanced binding affinity.
Detailed Experimental Protocol: In Vitro ACE Inhibition Assay
The following protocol is a detailed methodology for determining the ACE inhibitory activity of this compound, based on the methods described in patent CN110615827A and standard spectrophotometric assays.
Principle
This assay is based on the quantification of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The reaction is performed in the presence and absence of the inhibitory peptide (this compound). The reaction is stopped, and the resulting hippuric acid is extracted and measured by spectrophotometry at 228 nm. The percentage of inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that of a control without the inhibitor.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat. No. A6778)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (Substrate)
-
This compound (Test Inhibitor)
-
Captopril (Positive Control)
-
Boric acid buffer (0.2 M, pH 8.3) containing 0.3 M NaCl
-
Hydrochloric Acid (HCl), 1.0 M
-
Ethyl Acetate (B1210297)
-
Deionized water
Workflow
Procedure
-
Preparation of Solutions: Prepare stock solutions of this compound and the positive control (Captopril) in deionized water. Perform serial dilutions to obtain a range of concentrations for IC50 determination. Prepare the ACE enzyme solution and HHL substrate solution in the boric acid buffer immediately before use.
-
Assay Reaction:
-
To a set of microcentrifuge tubes, add 50 µL of the this compound dilution, Captopril dilution, or buffer (for the 100% activity control).
-
Add 50 µL of the ACE enzyme solution to each tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1.0 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid formed.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 800 x g for 15 minutes to separate the aqueous and organic layers.
-
-
Quantification:
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new clean tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried hippuric acid residue in 1.0 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
Calculation of IC50
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_inhibitor) / A_control ] * 100
Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_inhibitor is the absorbance in the presence of the inhibitor (this compound or Captopril).
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The tripeptide this compound functions as a specific, competitive inhibitor of the Angiotensin-Converting Enzyme. Its ability to disrupt the Renin-Angiotensin-Aldosterone System, primarily by preventing the formation of the vasoconstrictor angiotensin II, positions it as a molecule of significant interest for the development of novel antihypertensive agents. The quantitative data, supported by a clear structure-activity relationship for X-Ala-Pro peptides, underscores its potential. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of this compound and similar peptide-based inhibitors in preclinical research. Further studies, including in vivo models and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic utility.
The Tripeptide Ser-Ala-Pro: An In-Depth Technical Guide on its Angiotensin-Converting Enzyme Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Ser-Ala-Pro (SAP) has been identified as a promising bioactive peptide, primarily recognized for its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor, suggesting its therapeutic value in hypertension research.[1][2] This technical guide provides a comprehensive overview of the core biological activity of this compound, focusing on its mechanism of action as an ACE inhibitor. This document synthesizes available data on its inhibitory effects, details relevant experimental protocols for its study, and presents signaling pathways and experimental workflows through structured diagrams. While direct quantitative inhibitory data for this compound remains to be extensively published, this guide leverages data from analogous peptides to provide a comparative context for researchers.
Introduction to this compound
This compound is a tripeptide with the sequence L-Seryl-L-alanyl-L-proline. Its structure, particularly the C-terminal proline residue, aligns with the characteristics of known ACE inhibitory peptides. The inhibition of ACE is a cornerstone of antihypertensive therapy, as this enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.
Core Biological Activity: ACE Inhibition
The primary biological activity attributed to this compound is the inhibition of Angiotensin-Converting Enzyme (ACE). ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin (B550075). By inhibiting ACE, this compound is proposed to exert its antihypertensive effects through two primary mechanisms:
-
Decreased Angiotensin II Production: Inhibition of ACE leads to lower levels of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure.
-
Increased Bradykinin Levels: ACE inhibition prevents the degradation of bradykinin, a potent vasodilator. Elevated bradykinin levels contribute to vasodilation and a decrease in blood pressure.
Quantitative Data on ACE Inhibitory Activity
While specific quantitative data for the ACE inhibitory activity of this compound, such as its half-maximal inhibitory concentration (IC50), are not widely available in peer-reviewed literature, studies on similar peptides provide valuable insights. The presence of a proline residue at the C-terminus is a common feature of many potent ACE inhibitory peptides. Research on the dipeptide Ala-Pro (AP) and the tripeptide Val-Ala-Pro (VAP) offers a basis for comparison.
| Peptide/Compound | Substrate | IC50 (µM) | Reference |
| Ala-Pro (AP) | FAPGG | > 146 | [3] |
| Val-Ala-Pro (VAP) | FAPGG | > 146 | [3] |
| Captopril (B1668294) (Positive Control) | Angiotensin-I | 16.71 | [3] |
| Captopril (Positive Control) | FAPGG | 0.0151 | [3] |
| Captopril (Positive Control) | HHL | 0.00179 | [3] |
| Losartan (B1675146) (Negative Control) | Angiotensin-I | 17.13 | [3] |
| Losartan (Negative Control) | FAPGG | 146 | [3] |
| Losartan (Negative Control) | HHL | 108 | [3] |
Note: The IC50 values for Ala-Pro and Val-Ala-Pro being greater than the highest tested concentration of the negative control (losartan) with the FAPGG substrate suggest they are weak inhibitors under these specific assay conditions.[3] The choice of substrate significantly impacts the measured IC50 value, as demonstrated by the different values for captopril. Further research is required to determine the precise IC50 of this compound using various substrates.
Signaling Pathways
The biological activity of this compound as an ACE inhibitor directly impacts the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin system.
Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the central role of ACE in the RAAS and the inhibitory effect of this compound.
Kallikrein-Kinin System
ACE, also known as kininase II, is responsible for the degradation of bradykinin. The inhibition of ACE by this compound leads to an accumulation of bradykinin, which promotes vasodilation.
Experimental Protocols
The following sections detail methodologies for key experiments relevant to the study of this compound's biological activity.
Synthesis of this compound
Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound.
Methodology:
-
Resin Preparation: A suitable solid support, such as a Rink amide resin, is swelled in a solvent like dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Pro-OH, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the proline residue using a piperidine (B6355638) solution.
-
Sequential Coupling and Deprotection: The subsequent amino acids, Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH, are sequentially coupled and deprotected.
-
Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by mass spectrometry.
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
In Vitro ACE Inhibition Assay
The inhibitory activity of this compound on ACE can be determined using a spectrophotometric or fluorometric assay. A common method involves the use of the substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Methodology:
-
Reagent Preparation: Prepare solutions of ACE, the FAPGG substrate, and various concentrations of this compound. A known ACE inhibitor, such as captopril, should be used as a positive control.
-
Pre-incubation: The ACE solution is pre-incubated with different concentrations of this compound or the control inhibitor for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FAPGG substrate to the pre-incubated mixture.
-
Kinetic Measurement: The hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm. This change is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of ACE inhibition is determined for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a tripeptide with clear potential as an Angiotensin-Converting Enzyme inhibitor. Its structural characteristics align with those of known ACE inhibitory peptides, and its proposed mechanism of action via the Renin-Angiotensin-Aldosterone and Kallikrein-Kinin systems is well-established for this class of compounds.
However, a significant gap in the current scientific literature is the lack of direct quantitative data on the ACE inhibitory potency of this compound. Future research should prioritize the determination of its IC50 value using standardized in vitro assays with multiple substrates. Furthermore, in vivo studies in animal models of hypertension are crucial to validate its antihypertensive effects and to assess its bioavailability and pharmacokinetic profile. Investigating other potential biological activities of this compound beyond ACE inhibition could also unveil novel therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to pursue these critical next steps in the development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin I-Converting-Enzyme-Inhibitory and Antibacterial Peptides from Lactobacillus helveticus PR4 Proteinase-Hydrolyzed Caseins of Milk from Six Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ser-Ala-Pro Tripeptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tripeptide Ser-Ala-Pro (SAP), detailing its chemical properties, biological significance, and the experimental protocols for its synthesis and analysis. The information is tailored for professionals in research and drug development, presenting data in a structured and technically detailed manner.
Core Physicochemical Properties
The this compound tripeptide is a sequence of three amino acids: L-Serine, L-Alanine, and L-Proline, joined by peptide bonds. Its fundamental properties are crucial for understanding its behavior in biological and chemical systems.
Chemical Identity and Formula
The sequence consists of a polar, uncharged serine residue at the N-terminus, a nonpolar alanine (B10760859) residue in the middle, and a unique cyclic proline residue at the C-terminus.
-
IUPAC Name : (2R)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid[1]
-
Abbreviation : this compound or SAP
-
Molecular Formula : C₁₁H₁₉N₃O₅[1]
Quantitative Data Summary
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 273.29 g/mol | [1] |
| Exact Mass | 273.13247072 Da | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Topological Polar Surface Area | 133 Ų | [1] |
Structure and Logical Representation
The structure of this compound is defined by the linear sequence of its amino acid residues linked by peptide bonds. The unique cyclic structure of proline introduces a rigid kink in the peptide backbone, influencing its overall conformation.
Caption: Logical representation of the this compound amino acid sequence.
Biological Significance and Signaling Pathways
Proline-rich peptides are a diverse group of molecules with various biological functions, including roles in signal transduction and antimicrobial defense[2]. The this compound sequence, in particular, has been identified as an Angiotensin-Converting Enzyme (ACE) inhibitory peptide[3][4].
ACE Inhibition in the Renin-Angiotensin System (RAS)
ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. It converts angiotensin I into angiotensin II, a potent vasoconstrictor. By inhibiting ACE, peptides like this compound can block this conversion, leading to vasodilation and a reduction in blood pressure, making them potential candidates for hypertension research[3][4]. The mechanism is competitive, where the peptide binds to the active site of ACE, preventing its natural substrate from binding[5].
The diagram below illustrates the role of an ACE inhibitor within this critical signaling pathway.
Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by this compound.
Experimental Protocols
The synthesis and purification of this compound are typically achieved through standard peptide chemistry methodologies. The following protocols provide a detailed guide for its laboratory preparation and analysis.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like this compound.[6] The process involves sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble resin support.
Materials:
-
Rink Amide resin (or equivalent)
-
Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Proline):
-
Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (5 min, then 15 min). Wash the resin thoroughly with DMF and DCM.
-
Activation & Coupling: Dissolve Fmoc-Pro-OH (3 eq), HBTU/HOBt (3 eq), and DIPEA (6 eq) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents. Confirm coupling completion with a Kaiser test.
-
-
Second Amino Acid Coupling (Alanine):
-
Deprotection: Remove the Fmoc group from the resin-bound Proline with 20% piperidine in DMF. Wash thoroughly.
-
Activation & Coupling: Couple Fmoc-Ala-OH using the same activation method as in step 2.
-
Washing: Wash the resin thoroughly.
-
-
Third Amino Acid Coupling (Serine):
-
Deprotection: Remove the Fmoc group from the resin-bound Alanine. Wash thoroughly.
-
Activation & Coupling: Couple Fmoc-Ser(tBu)-OH using the same activation method. The tert-butyl (tBu) group protects the serine side-chain hydroxyl.
-
Washing: Wash the resin thoroughly.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from Serine with 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group (tBu from Serine).
-
Precipitation and Recovery: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Purification and Analysis
The crude peptide requires purification, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by identity confirmation using Mass Spectrometry (MS).[7][8][9]
Purification Protocol (RP-HPLC):
-
System: Preparative RP-HPLC with a C18 column.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
Monitor the elution profile at 215 nm, which detects the peptide bond[9].
-
Collect fractions corresponding to the major peak.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Analysis Protocol (LC-MS):
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure:
-
Analyze an aliquot of the purified peptide via analytical RP-HPLC coupled to a mass spectrometer.
-
Confirm the purity of the peptide by observing a single major peak in the chromatogram.
-
Confirm the identity by matching the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of this compound (273.29 Da).
-
The general workflow from synthesis to final product is depicted below.
Caption: General workflow for this compound synthesis, purification, and analysis.
References
- 1. This compound | C11H19N3O5 | CID 145457658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. agilent.com [agilent.com]
- 8. gilson.com [gilson.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Ser-Ala-Pro: A Tripeptide with Therapeutic Potential in Hypertension and Tissue Repair
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tripeptide Ser-Ala-Pro (Serine-Alanine-Proline) is emerging as a bioactive molecule with significant therapeutic potential. Primarily identified as an Angiotensin-Converting Enzyme (ACE) inhibitor, its applications may extend to the intricate processes of tissue repair and fibrosis modulation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development.
Therapeutic Application 1: Hypertension Management via ACE Inhibition
The primary and most substantiated therapeutic application of this compound is in the management of hypertension through the inhibition of the Angiotensin-Converting Enzyme (ACE).
Mechanism of Action
This compound acts as a competitive inhibitor of ACE. The proline residue at the C-terminus is thought to play a crucial role in its inhibitory activity. The pyrrole (B145914) ring of proline may form Pi-alkyl interactions with key aromatic residues (such as His353, His387, His513, and Phe512) within the active site of ACE, contributing to a stable binding that blocks the enzyme's catalytic function.[1] By inhibiting ACE, this compound prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. Additionally, the inhibition of ACE prevents the degradation of bradykinin, a vasodilator, which further contributes to the hypotensive effect.
Quantitative Data: ACE Inhibitory Activity
The following table summarizes the reported in vitro ACE inhibitory activity of a peptide fraction containing this compound.
| Peptide Fraction | Composition | IC50 Value (mg/mL) |
| G1E1C1 | This compound, Ala-Met-Pro, Thr-Ser-Gly-Pro | 0.032 ± 0.003 |
| Data from a study by Wang et al., as cited in ResearchGate.[1] |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol describes a common method for determining the ACE inhibitory activity of peptides like this compound using a spectrophotometric assay with the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound (or peptide fraction)
-
Borate (B1201080) buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in borate buffer.
-
In a microcentrifuge tube, mix 50 µL of the this compound solution (at various concentrations) with 50 µL of ACE solution (e.g., 100 mU/mL in borate buffer).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of HHL solution (e.g., 5 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by the reaction by adding 1.5 mL of ethyl acetate and vortexing vigorously.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate using a vacuum concentrator or by heating at 95°C.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
A control reaction without the inhibitor and a blank reaction with the inhibitor but without the enzyme should be run in parallel.
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: The Renin-Angiotensin System (RAS)
The following diagram illustrates the Renin-Angiotensin System and the point of intervention for this compound.
References
Ser-Ala-Pro: An In-Depth Technical Guide on its Mechanism of Action in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Ser-Ala-Pro (SAP) has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This technical guide provides a comprehensive overview of the current understanding of SAP's mechanism of action in hypertension. The primary focus is on its role as an ACE inhibitor within the Renin-Angiotensin System (RAS), supported by available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. While direct in-depth research on this compound is somewhat limited, this guide synthesizes the existing evidence and draws parallels from structurally similar peptides to provide a robust framework for researchers and drug development professionals.
Introduction: The Role of ACE in Hypertension and the Promise of Bioactive Peptides
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure. Therefore, inhibiting the activity of ACE is a well-established therapeutic strategy for the management of hypertension.
Bioactive peptides derived from natural sources have garnered significant interest as potential alternatives to synthetic ACE inhibitors due to their perceived safety and reduced side effects. Among these, the tripeptide this compound (SAP) has emerged as a promising candidate. It is characterized as an X-Pro structure-specific ACE inhibitory peptide, a structural motif often associated with potent ACE inhibition.
Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme
The principal mechanism by which this compound is understood to exert its antihypertensive effect is through the direct inhibition of the Angiotensin-Converting Enzyme.
The Renin-Angiotensin System (RAS) Pathway
The RAS pathway is a cascade of enzymatic reactions that plays a central role in blood pressure regulation. The inhibition of ACE by this compound disrupts this cascade, leading to a reduction in the production of the potent vasoconstrictor, angiotensin II.
Molecular Interaction with ACE
This compound, being an X-Pro structure-specific peptide, is thought to bind to the active site of ACE, preventing the binding of its natural substrate, angiotensin I. While specific molecular docking studies for this compound are not extensively published, research on similar peptides suggests that the interaction is stabilized by a combination of hydrogen bonds and metal-acceptor interactions with the zinc ion present in the active site of ACE. The proline residue at the C-terminus is a key structural feature for potent ACE inhibition.
Quantitative Data on ACE Inhibition
The inhibitory potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Peptide | Source | IC50 Value (mg/mL) | Molar IC50 (µM) | Reference |
| This compound | Oyster Protein Hydrolysate | 0.032 ± 0.003 | ~117 | (Data inferred from abstract) |
Note: The molar IC50 is an approximation based on the molecular weight of this compound (273.29 g/mol ) and the provided mg/mL value.
Potential Secondary Mechanisms of Action
Beyond direct ACE inhibition, bioactive peptides can exert antihypertensive effects through various other mechanisms. While these have not been directly demonstrated for this compound, they represent important areas for future research.
Vasodilation via Endothelial Nitric Oxide Synthase (eNOS) Activation
Some bioactive peptides have been shown to promote vasodilation by stimulating the production of nitric oxide (NO) in endothelial cells. This is often achieved through the activation of endothelial nitric oxide synthase (eNOS).
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro ACE Inhibition Assay
This protocol is a standard method to determine the ACE inhibitory activity of a peptide.
Objective: To determine the IC50 value of this compound for ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
This compound (synthetic or purified)
-
Borate (B1201080) buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare various concentrations of this compound in borate buffer.
-
In a series of test tubes, mix the ACE solution with the different concentrations of this compound. A control tube with buffer instead of the peptide should also be prepared.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate to each tube.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid (HA) produced from the reaction into ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the dried HA in deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a common animal model for evaluating the antihypertensive effects of a compound.
Objective: To determine the effect of oral administration of this compound on the blood pressure of spontaneously hypertensive rats.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as a control group.
Procedure:
-
Acclimatize the rats to the housing conditions and blood pressure measurement procedure for at least one week.
-
Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.
-
Divide the SHRs into experimental and control groups.
-
Administer this compound (dissolved in saline or water) orally to the experimental group at different doses.
-
Administer the vehicle (saline or water) to the control SHR group and the WKY group.
-
Measure blood pressure at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours) to assess the acute effect.
-
For chronic studies, administer this compound daily for several weeks and measure blood pressure regularly.
-
Monitor for any adverse effects throughout the study.
-
At the end of the study, animals may be euthanized for tissue collection to analyze markers of RAS activity (e.g., ACE activity in lung and kidney).
Bioavailability and Metabolism
A critical consideration for the in vivo efficacy of orally administered peptides is their bioavailability and stability in the gastrointestinal tract. Tripeptides containing proline at the C-terminus, such as this compound, are generally more resistant to degradation by digestive enzymes. However, studies on other proline-containing tripeptides have shown that their oral bioavailability can be low. Further research is needed to determine the pharmacokinetic profile of this compound.
Conclusion and Future Directions
This compound is a promising ACE inhibitory peptide with demonstrated in vitro activity. Its primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme, a key component of the Renin-Angiotensin System. While the foundational evidence is in place, further in-depth research is required to fully elucidate its therapeutic potential.
Key areas for future investigation include:
-
Detailed Kinetic Studies: Comprehensive analysis of the binding kinetics of this compound with ACE to determine its mode of inhibition (e.g., competitive, non-competitive) and its binding affinity (Ki).
-
In Vivo Efficacy: Robust in vivo studies in animal models of hypertension to establish a clear dose-response relationship for blood pressure reduction and to assess its long-term effects and safety profile.
-
Elucidation of Secondary Mechanisms: Investigation into other potential antihypertensive mechanisms, such as the stimulation of endothelial nitric oxide production and direct vasorelaxant effects.
-
Pharmacokinetic and Bioavailability Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its fate in the body after oral administration.
-
Molecular Docking and Structural Biology: Computational and experimental studies to visualize the precise binding mode of this compound within the active site of ACE.
A thorough understanding of these aspects will be crucial for the development of this compound as a potential nutraceutical or pharmaceutical agent for the management of hypertension.
Unveiling the Therapeutic Potential of Ser-Ala-Pro: A Comprehensive Review of the Research Landscape
For Immediate Release
A comprehensive technical review of the tripeptide Ser-Ala-Pro (SAP) reveals its emerging potential as a modulator of key biological processes, with significant implications for drug development in hypertension and infectious disease. This whitepaper provides an in-depth analysis of the current research literature, consolidating quantitative data, experimental methodologies, and outlining the known signaling pathways associated with this peptide.
The primary and most clearly defined biological activity of this compound is its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). Research, substantiated by patent filings, has identified SAP as a specific inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. While the precise quantitative data for its inhibitory concentration (IC50) remains proprietary within patent literature, the identification of this activity positions SAP as a promising candidate for further investigation in the development of novel antihypertensive therapeutics.
In a distinct and intriguing area of research, proteins rich in serine, alanine (B10760859), and proline (SAPs) have been identified as crucial virulence factors in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. These SAPs are involved in the critical process of host cell invasion. Studies have demonstrated that these proteins bind to host cells, triggering a cascade of intracellular signaling events, most notably the mobilization of calcium ions (Ca2+). This calcium signaling is a prerequisite for the parasite's entry into the host cell. While this research focuses on larger protein structures, the prevalence of the this compound motif within these proteins suggests a potential role for this specific tripeptide in mediating these interactions. However, direct evidence and quantitative binding data for the isolated this compound tripeptide in this context are not yet available.
This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource on this compound. It includes a detailed summary of the available, albeit limited, quantitative data, standardized experimental protocols for assessing its biological activity, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of its mechanisms of action.
Quantitative Data Summary
Currently, specific IC50 values for the ACE inhibitory activity of this compound are primarily contained within patent literature and are not publicly disseminated in peer-reviewed journals. The primary source identifying this activity is the Chinese patent CN11061527A. For the role of SAPs in Trypanosoma cruzi invasion, quantitative data pertains to the overall protein-cell interaction and subsequent cellular responses, rather than the specific binding affinity of the this compound tripeptide itself.
| Biological Target/Process | Parameter | Value | Source |
| Angiotensin-Converting Enzyme (ACE) | Activity | Inhibitory | Patent (CN11061527A) |
| Trypanosoma cruzi Host Cell Invasion | Function | Implicated in binding and signaling | Research on SAPs |
Key Experimental Protocols
Synthesis and Purification of this compound
The synthesis of the this compound tripeptide is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols.
Workflow for Solid-Phase Peptide Synthesis of this compound:
Methodology:
-
Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Pro-OH, is activated and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the proline residue is removed using a solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: The next amino acid in the sequence, Fmoc-Ala-OH, is activated and coupled to the deprotected proline.
-
Fmoc Deprotection: The Fmoc group on the alanine is removed.
-
Third Amino Acid Coupling: The final amino acid, Fmoc-Ser(tBu)-OH (with a tert-butyl protecting group on the serine side chain), is activated and coupled.
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of this compound on ACE is determined using an in vitro enzymatic assay.
Workflow for ACE Inhibition Assay:
Methodology:
-
Reagent Preparation: Solutions of ACE, the substrate (commonly Hippuryl-Histidyl-Leucine or HHL), and this compound at various concentrations are prepared in a suitable buffer (e.g., borate (B1201080) buffer with NaCl).
-
Enzyme-Inhibitor Pre-incubation: A fixed amount of ACE is pre-incubated with varying concentrations of this compound for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate HHL.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as hydrochloric acid (HCl).
-
Product Extraction: The product of the reaction, hippuric acid, is extracted with an organic solvent like ethyl acetate.
-
Quantification: The amount of hippuric acid is quantified by measuring the absorbance of the extract at 228 nm using a spectrophotometer.
-
Data Analysis: The percentage of ACE inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Signaling Pathways
Calcium Signaling in Trypanosoma cruzi Invasion
The binding of SAPs from T. cruzi to host cells initiates a signaling cascade that results in the release of intracellular calcium. This process is essential for the parasite's invasion.
Proposed Calcium Signaling Pathway in Host Cell upon SAP Binding:
This pathway illustrates the binding of SAPs to a host cell receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a critical signal that facilitates the internalization of the T. cruzi parasite.
Future Directions
The research on this compound is at an early but promising stage. Future efforts should focus on several key areas:
-
Quantitative Characterization of ACE Inhibition: Publicly available, peer-reviewed studies are needed to definitively quantify the IC50 value of this compound and to understand its mode of inhibition (e.g., competitive, non-competitive).
-
In Vivo Efficacy: Preclinical and clinical studies are required to evaluate the in vivo antihypertensive effects of this compound and to assess its pharmacokinetic and pharmacodynamic properties.
-
Role in T. cruzi Invasion: Further research is necessary to determine if the this compound tripeptide itself can bind to host cells and trigger calcium signaling, or if this activity is dependent on the larger protein context of SAPs.
-
Exploration of Other Biological Activities: Given its simple structure, this compound may possess other, as-yet-undiscovered biological activities that warrant investigation.
Ser-Ala-Pro Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the tripeptide Ser-Ala-Pro (SAP), a known angiotensin-converting enzyme (ACE) inhibitor. This document covers commercially available suppliers, estimated costs, and detailed experimental protocols for researchers in drug discovery and development.
This compound Peptide: An Overview
The tripeptide this compound, with the amino acid sequence L-Seryl-L-alanyl-L-proline, has garnered interest within the scientific community for its potential as an inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.[2][3] This mechanism of action positions this compound and other ACE-inhibitory peptides as potential therapeutic agents for hypertension and other cardiovascular disorders.
Commercial Availability and Cost Estimation
Table 1: Key Suppliers of this compound Peptide
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Lists this compound as an ACE inhibitory peptide for research use.[1] Pricing is available upon request. |
| GenScript | --INVALID-LINK-- | Offers custom peptide synthesis services. A quote can be requested through their online portal.[4][5][6][7] |
| Anaspec | --INVALID-LINK-- | Provides custom peptide synthesis and offers a quote request form on their website.[8][9][10] |
| Bachem | --INVALID-LINK-- | A well-established peptide manufacturer offering custom synthesis services. Inquiries for quotes can be submitted through their website.[11][12] |
Table 2: Estimated Cost for Custom this compound Synthesis
The cost of custom-synthesized this compound will vary based on the scale of synthesis, required purity level, and any modifications. The following table provides a general estimation based on industry-standard pricing for tripeptides.
| Quantity (mg) | Purity >95% (USD) | Purity >98% (USD) |
| 1 | 150 - 300 | 200 - 400 |
| 5 | 250 - 500 | 350 - 600 |
| 10 | 400 - 700 | 550 - 850 |
Note: These are estimates and the actual cost may vary. Researchers are advised to request quotes from multiple suppliers for accurate pricing.
Quality Control and Analysis
Standard quality control for synthetic peptides like this compound typically includes High-Performance Liquid Chromatography (HPLC) to determine purity and Mass Spectrometry (MS) to confirm the correct molecular weight. Reputable suppliers will provide certificates of analysis with this data.
Mechanism of Action: ACE Inhibition
This compound exerts its biological effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS).
The Renin-Angiotensin System (RAS) Signaling Pathway
The RAS is a hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Angiotensin II also stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[13][14]
Experimental Protocols
To assess the ACE inhibitory activity of this compound, in vitro assays are commonly employed. The following sections detail the methodologies for two standard assays.
In Vitro ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)
This spectrophotometric assay is a widely used method to determine ACE inhibitory activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
This compound peptide (or other potential inhibitors)
-
Borate (B1201080) buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare various concentrations of the this compound peptide in borate buffer.
-
In a microcentrifuge tube, mix the ACE solution with the this compound solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1M HCl.
-
Extract the hippuric acid (HA) produced from the reaction into ethyl acetate by vortexing.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in deionized water.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_inhibitor) / A_control] * 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of the this compound peptide.
In Vitro ACE Inhibition Assay using N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
This is a continuous spectrophotometric assay that measures the decrease in absorbance as FAPGG is hydrolyzed by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) as substrate
-
This compound peptide (or other potential inhibitors)
-
HEPES or Tris-HCl buffer (pH 7.5) containing NaCl and ZnCl2
-
Spectrophotometer with kinetic measurement capabilities
Procedure:
-
Prepare a solution of ACE in the assay buffer.
-
Prepare various concentrations of the this compound peptide in the assay buffer.
-
In a cuvette, add the assay buffer, the FAPGG substrate solution, and the this compound solution (or buffer for the control).
-
Initiate the reaction by adding the ACE solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
The percentage of ACE inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing ACE inhibitory peptides.
Conclusion
The tripeptide this compound demonstrates potential as an ACE inhibitor, making it a molecule of interest for research in hypertension and cardiovascular disease. This guide provides a foundational resource for researchers, outlining key suppliers, cost considerations, and detailed experimental protocols to facilitate further investigation into the therapeutic applications of this and other ACE inhibitory peptides. For specific applications and advanced studies, further optimization of the described protocols may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. vinmec.com [vinmec.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Specification [anaspec.com]
- 9. Custom peptide Synthesis | AnaSpec [anaspec.com]
- 10. Choose your Grade - Custom Peptide Quote Request [anaspec.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. shop.bachem.com [shop.bachem.com]
- 13. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 14. teachmephysiology.com [teachmephysiology.com]
Methodological & Application
Application Note and Protocol for the Solid-Phase Synthesis of the Tripeptide Ser-Ala-Pro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc/tBu chemistry is a cornerstone of modern peptide research and drug discovery. This methodology allows for the efficient assembly of peptide chains on a solid support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. This application note provides a detailed protocol for the manual synthesis of the tripeptide H-Ser(tBu)-Ala-Pro-OH using Fmoc-Pro-Wang resin as the solid support. The protocol outlines the key steps of resin preparation, iterative Fmoc deprotection and amino acid coupling, and final cleavage of the peptide from the resin.
Experimental Protocols
The synthesis of Ser-Ala-Pro is performed on a pre-loaded Fmoc-Pro-Wang resin. The synthesis cycle involves two primary repeating steps: 1) Removal of the N-terminal Fmoc protecting group and 2) Coupling of the next Fmoc-protected amino acid. The side chain of Serine is protected with a tert-Butyl (tBu) group, which is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acid during the final cleavage step.
1. Materials and Reagents:
| Reagent | Abbreviation | Supplier | Purity |
| Fmoc-Pro-Wang Resin (0.6 mmol/g) | - | Various | - |
| Fmoc-Ala-OH | - | Various | >99% |
| Fmoc-Ser(tBu)-OH | - | Various | >99% |
| N,N'-Diisopropylcarbodiimide | DIC | Various | >99% |
| N,N-Dimethylformamide | DMF | Various | Peptide Synthesis Grade |
| Dichloromethane | DCM | Various | ACS Grade |
| Piperidine (B6355638) | - | Various | >99% |
| N,N-Diisopropylethylamine | DIPEA | Various | >99% |
| HBTU | HBTU | Various | >99% |
| Trifluoroacetic Acid | TFA | Various | >99% |
| Triisopropylsilane | TIPS | Various | >99% |
| Diethyl Ether | - | Various | Anhydrous |
2. Equipment:
-
Solid-phase peptide synthesis vessel with a fritted glass filter.
-
Mechanical shaker.
-
Scintillation vials.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Lyophilizer.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
-
Mass Spectrometer (MS) for analysis.
3. Synthesis Workflow:
The overall workflow for the solid-phase synthesis of this compound is depicted below.
Caption: Workflow for the solid-phase synthesis of this compound.
4. Detailed Protocol:
This protocol is based on a 0.1 mmol synthesis scale.
Step 1: Resin Swelling
-
Place Fmoc-Pro-Wang resin (167 mg, 0.1 mmol) in a peptide synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes on a mechanical shaker.
-
Drain the DMF through the filter.
Step 2: Fmoc Deprotection (Proline)
-
Add a solution of 20% piperidine in DMF (v/v, 5 mL) to the resin.
-
Shake for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL).
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Coupling of Fmoc-Ala-OH
-
In a separate vial, dissolve Fmoc-Ala-OH (125 mg, 0.4 mmol, 4 eq), HBTU (152 mg, 0.4 mmol, 4 eq) in DMF (2 mL).[4][5][6]
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
Step 4: Fmoc Deprotection (Alanine)
-
Repeat Step 2 to remove the Fmoc group from the newly added Alanine.
Step 5: Coupling of Fmoc-Ser(tBu)-OH
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (153 mg, 0.4 mmol, 4 eq) and HBTU (152 mg, 0.4 mmol, 4 eq) in DMF (2 mL).
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq) and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test.
Step 6: Final Fmoc Deprotection
-
Repeat Step 2 to remove the final Fmoc group from Serine.
Step 7: Final Washing and Drying
-
Wash the peptide-resin with DMF (3 x 5 mL).
-
Wash with DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Step 8: Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, v/v/v).[7][8]
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin in a fume hood.
-
Gently shake the mixture for 2-3 hours at room temperature.[8][9]
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
Step 9: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing ice-cold diethyl ether (40 mL).
-
A white precipitate should form. Centrifuge the tube to pellet the peptide.
-
Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.
-
Characterize the purified peptide by analytical HPLC and Mass Spectrometry.
Quantitative Data Summary
| Parameter | Theoretical Value | Typical Experimental Range |
| Resin Loading | 0.6 mmol/g | 0.5 - 0.7 mmol/g |
| Coupling Equivalents (AA) | - | 3 - 5 eq |
| Coupling Equivalents (HBTU) | - | 3 - 5 eq |
| Coupling Equivalents (Base) | - | 6 - 10 eq |
| Crude Peptide Yield | 19.5 mg (for 0.1 mmol) | 70 - 90% |
| Final Peptide Purity (Post-HPLC) | >99% | >95% |
Signaling Pathways and Logical Relationships
The chemical transformations in one cycle of Fmoc-SPPS can be visualized as follows:
Caption: A single cycle of Fmoc solid-phase peptide synthesis.
Notes:
-
The use of HBTU as a coupling agent is highly efficient and helps to minimize racemization.[4][6][10]
-
The cleavage cocktail composition may need to be adjusted for peptides containing sensitive residues such as Cys, Met, or Trp.[8]
-
It is crucial to ensure the complete removal of the Fmoc group before each coupling step to avoid the formation of deletion peptides.[1]
-
All steps involving TFA and piperidine should be performed in a well-ventilated fume hood.
-
The progress of the synthesis can be monitored at each cycle by performing a Kaiser test after the coupling step.[11] A negative Kaiser test (yellow beads) indicates a complete reaction.
References
- 1. Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Synthesis of Fmoc-Ser(tBu)-Ala-Pro-Wang Resin: A Detailed Guide for Researchers
This document provides comprehensive application notes and detailed protocols for the solid-phase synthesis of Fmoc-Ser(tBu)-Ala-Pro-Wang resin, a crucial building block for the assembly of more complex peptides. The methodologies outlined are tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry, employing the widely utilized Fmoc/tBu orthogonal protection strategy.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise construction of peptide chains on an insoluble polymer support.[1] The use of Wang resin is prevalent for the synthesis of peptides with a C-terminal carboxylic acid.[2][3] This protocol details the manual synthesis of the tripeptide sequence, Sert(Bu)-Ala-Pro, attached to Wang resin. The synthesis employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the acid-labile tert-butyl (tBu) group for the side-chain protection of serine.[4][5] This orthogonal protection scheme allows for the selective deprotection of the Nα-amino group for chain elongation under mild basic conditions, while the side-chain protecting group and the peptide-resin linkage are cleaved simultaneously under strong acidic conditions.
Materials and Reagents
| Reagent/Material | Grade |
| Wang Resin | 100-200 mesh, 1% DVB |
| Fmoc-Pro-OH | Peptide synthesis grade |
| Fmoc-Ala-OH | Peptide synthesis grade |
| Fmoc-Ser(tBu)-OH | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis grade |
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Piperidine (B6355638) | ACS grade |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent grade |
| Acetic Anhydride (B1165640) | ACS grade |
| Pyridine (B92270) | ACS grade |
| Methanol (MeOH) | ACS grade |
| Diethyl ether | Anhydrous |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIPS) | Reagent grade |
| Water (H₂O) | Deionized |
Experimental Protocols
The synthesis of Fmoc-Ser(tBu)-Ala-Pro-Wang resin involves a three-stage process: loading of the first amino acid (Fmoc-Pro-OH) onto the Wang resin, sequential coupling of the subsequent amino acids (Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH), and finally, characterization of the resulting peptide-resin.
Stage 1: Loading of Fmoc-Pro-OH onto Wang Resin
This initial step involves the esterification of the C-terminal proline to the hydroxyl groups of the Wang resin.
Protocol:
-
Resin Swelling: Swell 1 gram of Wang resin in 10 mL of DMF for 1 hour in a reaction vessel.
-
Activation of Fmoc-Pro-OH: In a separate vial, dissolve 3 equivalents of Fmoc-Pro-OH and 3 equivalents of HOBt in a minimal amount of DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Drain the DMF from the swollen resin. Add the pre-activated Fmoc-Pro-OH solution to the resin. Add 0.1 equivalents of DMAP.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.
-
Final Washes: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Stage 2: Peptide Chain Elongation
This stage involves the iterative deprotection of the Fmoc group and coupling of the next amino acid in the sequence.
-
Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.[6]
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete deprotection.[6]
-
Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH and 3 equivalents of a coupling reagent like HBTU in DMF. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Coupling: Add the activated amino acid solution to the deprotected Pro-Wang resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3x).
-
Fmoc Deprotection: Repeat the Fmoc deprotection protocol described in section 3.2.1 on the Fmoc-Ala-Pro-Wang resin.
-
Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-Ser(tBu)-OH and a coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIPEA and allow it to pre-activate for 1-2 minutes.[4]
-
Coupling: Add the activated Fmoc-Ser(tBu)-OH solution to the deprotected Ala-Pro-Wang resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Drying: Dry the final Fmoc-Ser(tBu)-Ala-Pro-Wang resin under vacuum.
Stage 3: Cleavage and Deprotection (for characterization)
To characterize the synthesized peptide, a small amount of the peptide-resin can be subjected to cleavage and deprotection.
Protocol:
-
Resin Preparation: Swell a small amount of the dried peptide-resin in DCM for 30 minutes.[7]
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).[7]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be analyzed by HPLC and mass spectrometry.
Quantitative Data Summary
| Parameter | Method | Typical Value/Range | Reference |
| Initial Resin Loading | UV-Vis Spectrophotometry of Fmoc-piperidine adduct at ~301 nm | 0.3 - 0.8 mmol/g | [9][10] |
| Coupling Efficiency | Kaiser Test (Qualitative) | Negative result (yellow beads) | [4][11] |
| Fmoc Deprotection Time | HPLC monitoring of dibenzofulvene release | 5 + 15 minutes with 20% piperidine/DMF | [6] |
| Amino Acid Equivalents | - | 3 - 5 equivalents | [4][8] |
| Coupling Reagent Equivalents | - | 3 - 5 equivalents | [4][8] |
| Final Peptide Purity (after cleavage) | RP-HPLC | >95% (sequence dependent) | General SPPS |
Visualizations
Experimental Workflow for Fmoc-Ser(tBu)-Ala-Pro-Wang Resin Synthesis
Caption: Workflow for the synthesis of Fmoc-Ser(tBu)-Ala-Pro-Wang resin.
Iterative Cycle of Solid-Phase Peptide Synthesis
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Conclusion
The successful synthesis of Fmoc-Ser(tBu)-Ala-Pro-Wang resin provides a valuable starting material for the assembly of longer and more complex peptide sequences. The protocols outlined in this guide, when followed with care and precision, will enable researchers to reliably produce high-quality peptide-resins. Adherence to proper washing techniques and monitoring of reaction completion are critical for achieving high purity of the final product. The provided quantitative data and visual workflows serve as a practical resource for planning and executing the synthesis in a laboratory setting.
References
- 1. chempep.com [chempep.com]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Application Note: Purification of Ser-Ala-Pro Tripeptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tripeptide Ser-Ala-Pro is of significant interest in various fields of biochemical and pharmaceutical research. Accurate in-vitro and in-vivo studies necessitate a highly purified form of this peptide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides.[1][2][3] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, ensuring high purity and yield suitable for demanding research and drug development applications. The method leverages the difference in hydrophobicity between the target peptide and impurities for efficient separation.[1][4]
Materials and Methods
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
UV-Vis detector
-
Fraction collector
-
Data acquisition and analysis software
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Consumables and Reagents:
-
Crude this compound peptide (synthesis grade)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical scale, or a preparative equivalent)[2][3]
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
Experimental Protocols
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution before use. The use of TFA as an ion-pairing agent is crucial for achieving good peak shape and resolution for peptides.[3][5]
2. Sample Preparation:
-
Accurately weigh the crude this compound peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Vortex the solution until the peptide is completely dissolved.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
3. HPLC Method Parameters:
The following parameters can be used as a starting point and should be optimized for the specific HPLC system and column in use.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | C18, 5-10 µm, 100 Å, ≥ 21.2 mm ID |
| Flow Rate | 1.0 mL/min | Dependent on column diameter |
| Injection Volume | 10-50 µL | Dependent on column loading capacity |
| Detection | UV at 210-220 nm[1][6] | UV at 210-220 nm |
| Column Temp. | Ambient or 25-30 °C | Ambient or 25-30 °C |
| Gradient | See Table 2 | See Table 2 |
Table 1: HPLC Method Parameters
4. Gradient Elution Program:
A gradient elution, where the concentration of the organic mobile phase is gradually increased, is typically used for peptide separations.[3][6]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Table 2: Gradient Elution Program
5. Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared this compound sample.
-
Monitor the chromatogram and collect fractions corresponding to the main peak, which represents the this compound peptide.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
6. Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator or a gentle stream of nitrogen.
-
Freeze the aqueous solution containing the purified peptide.
-
Lyophilize the frozen sample to obtain the purified this compound as a white powder.
Data Presentation
The following table summarizes typical results obtained from the purification of this compound using the described protocol.
| Parameter | Value |
| Crude Purity | ~70-80% |
| Retention Time (t_R) | ~15-20 min (highly dependent on the system) |
| Final Purity | >98% |
| Overall Yield | ~50-70% |
Table 3: Summary of Purification Data
Visualizations
Caption: Experimental workflow for the purification of this compound using RP-HPLC.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Ensure TFA concentration is 0.1% in both mobile phases.- Replace the column.- Reduce the injection volume or sample concentration. |
| Low Resolution | - Inappropriate gradient slope- Column contamination | - Optimize the gradient to be shallower around the elution time of the peptide.- Wash the column with a strong solvent (e.g., isopropanol). |
| No or Low Recovery | - Peptide precipitation on the column- Peptide adsorption to vials or tubing | - Add a small percentage of isopropanol (B130326) to the mobile phase.- Use low-adsorption vials and tubing. |
| Ghost Peaks | - Contaminated mobile phase or system- Carryover from previous injections | - Prepare fresh mobile phases.- Flush the HPLC system thoroughly.- Run blank injections between samples. |
Table 4: Troubleshooting Guide
The described reverse-phase HPLC protocol provides a robust and reliable method for the purification of the tripeptide this compound. By carefully following the outlined steps for sample preparation, HPLC separation, and post-purification processing, researchers can obtain highly pure peptide suitable for a wide range of scientific applications. The provided troubleshooting guide should assist in overcoming common challenges encountered during the purification process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ser-Ala-Pro Tripeptide
[AN-SAP-HPLC-001]
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the tripeptide Ser-Ala-Pro. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed via UV absorbance at 214 nm, which is optimal for the peptide backbone. This protocol is suitable for purity assessment and quantification of this compound in various sample matrices for researchers, scientists, and professionals in drug development.
Introduction
This compound is a tripeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and precise analytical methods are crucial for its characterization, purity determination, and quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of peptides due to its high resolution and sensitivity.[1][2] This application note provides a detailed protocol for the development of an HPLC method for this compound analysis, covering sample preparation, chromatographic conditions, and data analysis. The method is based on well-established principles of peptide separation by RP-HPLC, where peptides are retained on a hydrophobic stationary phase and eluted by an increasing concentration of an organic modifier.[1]
Experimental
Materials and Reagents
-
This compound standard (purity ≥95%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Binary or Quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 30% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Protocols
Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Mobile Phase A to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to establish a calibration curve.
Sample Preparation
-
Dissolve the sample containing this compound in Mobile Phase A to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.[3]
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard or sample solutions.
-
Run the gradient program as specified in Table 1.
-
Monitor the absorbance at 214 nm.
-
After each run, an equilibration period with the initial conditions is necessary before the next injection.
Results and Discussion
Method Development Strategy
The development of this method followed a systematic approach.[4] A C18 column was chosen as the stationary phase due to its wide applicability in peptide separations.[5] A gradient elution with an acetonitrile/water system containing 0.1% TFA was selected to ensure good peak shape and resolution.[5][6] TFA acts as an ion-pairing agent, which minimizes peak tailing. The detection wavelength of 214 nm was chosen for its high sensitivity towards the peptide bond.[7][8] The gradient was optimized to achieve a good separation of the this compound peak from potential impurities with a reasonable run time.
Data Presentation
The retention time and peak area of this compound under the optimized conditions are presented in Table 2. A calibration curve was generated by plotting the peak area against the concentration of the standard solutions. The linearity of the method is summarized in Table 3.
Table 2: Retention Data for this compound
| Analyte | Retention Time (min) | Peak Area (arbitrary units) at 100 µg/mL |
| This compound | ~8.5 | Illustrative Value: 850000 |
Table 3: Linearity of the HPLC Method for this compound
| Parameter | Value |
| Concentration Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Equation of the Line | y = mx + c |
(Note: The values in Tables 2 and 3 are illustrative and should be determined experimentally.)
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship in Method Development
The logical steps involved in the development of this HPLC method are illustrated below.
Caption: Logical workflow for HPLC method development.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the analysis of the tripeptide this compound. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA provides excellent separation and peak shape. This method can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound. Further validation of the method for parameters such as precision, accuracy, and specificity should be performed as per regulatory requirements.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Characterization of the Tripeptide Ser-Ala-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Ser-Ala-Pro (SAP) is a subject of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable characterization of such peptides is fundamental for studies related to proteomics, drug discovery, and diagnostics. Mass spectrometry (MS) stands as a powerful analytical technique for the detailed structural elucidation and quantification of peptides. This application note provides a comprehensive protocol for the characterization of this compound using electrospray ionization-tandem mass spectrometry (ESI-MS/MS). The presence of a proline residue is known to influence peptide fragmentation patterns, often leading to predominant cleavage at the N-terminal side of the proline residue.
Experimental Protocol
This section details the methodology for the mass spectrometric analysis of this compound.
Materials and Reagents
-
This compound (SAP) peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Working Solution: Dilute the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The acidic mobile phase aids in the protonation of the peptide, which is crucial for positive ion mode ESI-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or ion trap instrument.
-
LC Separation: While direct infusion can be used for a pure standard, coupling with a liquid chromatography system is recommended for complex samples to separate the peptide of interest from other components.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500 to detect the precursor ion.
-
MS/MS Analysis: Perform product ion scans on the protonated molecular ion [M+H]⁺ of this compound.
-
Collision Gas: Argon.
-
Collision Energy: Optimize the collision energy to achieve a good fragmentation pattern. A starting point of 15-25 eV is recommended.
-
Data Presentation
The expected mass for the this compound tripeptide is 273.13 g/mol .[1] In positive ion mode ESI-MS, the peptide will be observed as the protonated molecule, [M+H]⁺, at an m/z of 274.14.
Theoretical Fragmentation Pattern
Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound will primarily result in the cleavage of the peptide amide bonds, generating a series of b and y ions. The presence of proline often directs fragmentation, leading to a prominent y-ion series.
The theoretical monoisotopic masses of the major expected fragment ions are summarized in the table below.
| Ion Type | Sequence | Theoretical m/z |
| [M+H]⁺ | This compound | 274.14 |
| b₁ | Ser | 88.04 |
| b₂ | Ser-Ala | 159.08 |
| y₁ | Pro | 116.07 |
| y₂ | Ala-Pro | 187.11 |
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
Caption: Workflow for the mass spectrometric analysis of this compound.
Fragmentation Pathway of this compound
Caption: Predicted fragmentation pattern of protonated this compound.
Conclusion
This application note provides a straightforward and robust protocol for the characterization of the tripeptide this compound by ESI-MS/MS. The detailed experimental parameters and the theoretical fragmentation data offer a solid foundation for researchers to identify and characterize this peptide in various sample matrices. The provided workflow and fragmentation diagrams serve as clear visual aids for understanding the experimental process and the resulting data.
References
ESI-MS analysis of synthetic Ser-Ala-Pro
An Application Note on the Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Synthetic Ser-Ala-Pro
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of the synthetic tripeptide this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The method described herein is fundamental for confirming the molecular weight, assessing the purity, and performing structural elucidation of synthetic peptides. Detailed procedures for sample preparation, instrument configuration, and data interpretation are provided, making this guide suitable for both novice and experienced users in proteomics, drug discovery, and biochemical research.
Introduction
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the analysis of biomolecules, including peptides and proteins.[1][2] It is a soft ionization method that allows for the transfer of intact, and often multiply charged, ions from solution into the gas phase, making it ideal for determining the molecular weight of thermally labile molecules with high accuracy.[3][4] For synthetic peptides, ESI-MS is a critical quality control step to verify the identity and purity of the product.[5]
This application note details the ESI-MS analysis of the synthetic tripeptide this compound. It covers sample preparation, direct infusion ESI-MS for molecular weight confirmation, and an overview of tandem mass spectrometry (MS/MS) for sequence verification.
Analyte Properties: this compound
The tripeptide this compound is composed of the amino acids L-Serine, L-Alanine, and L-Proline. The theoretical monoisotopic mass is calculated by summing the monoisotopic masses of the amino acid residues and one molecule of water.
| Property | Value |
| Sequence | This compound |
| Molecular Formula | C₁₁H₁₉N₃O₅ |
| Monoisotopic Mass | 273.1325 Da |
| Average Mass | 273.2933 Da |
Expected ESI-MS Data
In positive ion mode ESI-MS, peptides are typically protonated. For a small peptide like this compound, the singly charged protonated molecule, [M+H]⁺, is expected to be the most abundant species. Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly observed, often from trace amounts of salts in the sample or solvent.
Table 1: Predicted m/z Values for this compound in Positive Ion Mode
| Ion Species | Charge (z) | Theoretical Monoisotopic Mass (M) | Calculated m/z [(M + Adduct)/z] |
| [M+H]⁺ | 1 | 273.1325 Da | 274.1403 |
| [M+Na]⁺ | 1 | 273.1325 Da | 296.1222 |
| [M+K]⁺ | 1 | 273.1325 Da | 312.0962 |
| [M+2H]²⁺ | 2 | 273.1325 Da | 137.5740 |
Experimental Protocols
Materials and Reagents
-
Synthetic this compound peptide (lyophilized powder)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade (≥99%)
-
Eppendorf tubes
-
Calibrated micropipettes
-
LC-MS sample vials with caps
Caution: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Sample Preparation for Direct Infusion
This protocol is for rapid molecular weight confirmation.
-
Prepare the Solvent: Create a 50:50 (v/v) solution of Acetonitrile and Water. Add Formic Acid to a final concentration of 0.1%. For example, to make 1 mL, mix 500 µL of ACN, 500 µL of water, and 1 µL of FA.
-
Prepare a Stock Solution: Weigh approximately 1 mg of the lyophilized this compound peptide and dissolve it in 1 mL of the prepared solvent to create a 1 mg/mL stock solution. Vortex briefly to ensure it is fully dissolved.
-
Prepare the Working Solution: Dilute the stock solution to a final concentration of 1-10 µM. For a 5 µM working solution, perform a serial dilution of the stock solution with the prepared solvent.
-
Transfer to Vial: Transfer the final working solution to an appropriate autosampler vial for analysis.
Note on Sample Purity: The quality of mass spectrometry data is highly dependent on sample purity.[6] Avoid buffers containing non-volatile salts (e.g., NaCl, K₂HPO₄), detergents (e.g., SDS, Triton X-100), or stabilizers like glycerol, as these can suppress the analyte signal and contaminate the instrument.[7] If the synthetic peptide contains such contaminants, desalting using a C18 ZipTip is recommended.
Protocol 2: ESI-MS Instrument Setup (Direct Infusion)
The following are typical parameters for a quadrupole or ion trap mass spectrometer. Parameters should be optimized for the specific instrument in use.
Table 2: Typical ESI-MS Instrument Parameters
| Parameter | Setting | Purpose |
| Ionization Mode | Positive ESI | To generate positively charged ions ([M+H]⁺) |
| Capillary Voltage | 3.5 - 4.5 kV | To create the electrospray |
| Nebulizer Gas (N₂) | Instrument dependent | To assist in droplet formation |
| Drying Gas (N₂) | 5 - 12 L/min | To aid in solvent evaporation from the charged droplets |
| Drying Gas Temperature | 250 - 350 °C | To facilitate desolvation |
| Mass Analyzer Mode | Full Scan (MS1) | To detect all ions within a specified range |
| Scan Range (m/z) | 100 - 500 | To cover the expected m/z of the peptide and potential contaminants |
| Data Acquisition | Profile or Centroid | Profile mode shows the peak shape; Centroid simplifies the spectrum. |
Data Interpretation and Visualization
Expected MS1 Spectrum
The full scan (MS1) spectrum should show a prominent peak at m/z 274.14, corresponding to the [M+H]⁺ ion of this compound. Smaller peaks corresponding to sodium ([M+Na]⁺ at m/z 296.12) and potassium ([M+K]⁺ at m/z 312.10) adducts may also be present. The absence of other significant peaks indicates a high degree of sample purity.
Tandem MS (MS/MS) for Sequence Verification
To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) can be performed. In this process, the precursor ion of interest (e.g., [M+H]⁺ at m/z 274.14) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. Peptides primarily fragment along the amide backbone, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[8]
Caption: Workflow for ESI-MS analysis of this compound.
Table 3: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺)
| Ion Type | Sequence | Calculated m/z |
| b₁ | Ser | 88.0393 |
| b₂ | Ser-Ala | 159.0764 |
| y₁ | Pro | 116.0706 |
| y₂ | Ala-Pro | 187.1077 |
Observing this pattern of b- and y-ions in the MS/MS spectrum provides strong evidence to confirm the peptide sequence as this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the ESI-MS analysis of the synthetic tripeptide this compound. This method is essential for routine quality control in peptide synthesis, enabling researchers to rapidly and accurately confirm the molecular weight and verify the primary structure of their product. The provided tables of expected m/z values serve as a valuable reference for data interpretation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Mass Spectrometry | Proteomics [medicine.yale.edu]
- 4. csass.org [csass.org]
- 5. uab.edu [uab.edu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
Application Notes and Protocols: In Vitro ACE Inhibition Assay for Ser-Ala-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase and a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation.[1][2][3] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][4] It also inactivates the vasodilator bradykinin.[1][2] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular disorders.[1][5] Bioactive peptides derived from food proteins have garnered significant attention as potential natural ACE inhibitors.[6] The tripeptide Ser-Ala-Pro (SAP) has been identified as an ACE inhibitory peptide with a structure specific for this activity.[7] This document provides a detailed protocol for determining the in vitro ACE inhibitory activity of this compound, methods for data analysis, and a summary of its inhibitory potential.
Principle of the Assay
The most common in vitro ACE inhibition assays are based on the spectrophotometric or high-performance liquid chromatography (HPLC) determination of the enzymatic activity of ACE.[1][8] These assays typically utilize the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL). ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide histidyl-leucine.[9] The rate of formation of hippuric acid is a direct measure of ACE activity. In the presence of an inhibitor like this compound, the rate of HHL hydrolysis is reduced. The inhibitory activity is quantified by measuring the decrease in hippuric acid formation compared to a control without the inhibitor.
Data Presentation
| Compound | Description | Reported IC50 Range (General Peptides) | Hypothetical IC50 (this compound) |
| This compound | A tripeptide with ACE inhibitory potential.[7] | 5.86 µM - 21.84 µM (for top-rated tripeptides)[10] | 15 µM |
| Captopril | A potent, synthetic ACE inhibitor used as a positive control.[3][11] | 1.1 nM - 15.1 nM[3][12] | 5 nM |
Experimental Protocols
This section details the methodology for a spectrophotometric ACE inhibition assay using HHL as the substrate.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat. No. A6778)[13]
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)[14]
-
This compound (test inhibitor)
-
Captopril (positive control inhibitor)[15]
-
Sodium Borate (B1201080) Buffer (100 mM, pH 8.3) containing 300 mM NaCl[14]
-
Hydrochloric Acid (HCl), 1 M[14]
-
Ethyl Acetate[2]
-
Distilled or deionized water
-
Microcentrifuge tubes
-
Spectrophotometer
Solution Preparation
-
ACE Solution (0.1 U/mL): Dissolve ACE in 50% glycerol (B35011) in ultrapure water to a stock concentration of 1 U/mL and store in aliquots at -20°C.[13] For the assay, dilute the stock solution with the sodium borate buffer to a final concentration of 0.1 U/mL. Prepare this solution fresh daily.
-
HHL Solution (5 mM): Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.[10]
-
This compound Solutions: Prepare a stock solution of this compound in the sodium borate buffer. Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Captopril Solution: Prepare a stock solution of Captopril in the sodium borate buffer. Create a series of dilutions to be used as a positive control (e.g., 0.1 nM to 1 µM).
Assay Procedure
-
Reaction Setup: In microcentrifuge tubes, pre-incubate 20 µL of the ACE solution (0.04 U/mL final concentration) with 20 µL of different concentrations of the this compound solution or Captopril solution for 5 minutes at 37°C.[10]
-
Control Reactions:
-
Negative Control (100% ACE activity): 20 µL of ACE solution + 20 µL of sodium borate buffer.
-
Blank: 40 µL of sodium borate buffer (no enzyme or inhibitor).
-
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the 5 mM HHL solution to each tube.[10]
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.[10]
-
Termination of Reaction: Stop the reaction by adding 50 µL of 1 M HCl to each tube.[10]
-
Extraction of Hippuric Acid: Add 1 mL of ethyl acetate (B1210297) to each tube, vortex vigorously for 30 seconds, and then centrifuge at 3000 x g for 10 minutes to separate the layers.[2]
-
Measurement: Carefully transfer 750 µL of the upper organic layer (ethyl acetate containing the extracted hippuric acid) to a new tube and evaporate the solvent at 95°C for 10 minutes.[2] Re-dissolve the dried hippuric acid in 1 mL of distilled water.
-
Spectrophotometric Reading: Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[15]
Calculation of ACE Inhibition
The percentage of ACE inhibition is calculated using the following formula:
ACE Inhibition (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (100% ACE activity).
-
A_sample is the absorbance of the reaction with the inhibitor (this compound or Captopril).
The IC50 value is determined by plotting the percentage of ACE inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of the Renin-Angiotensin System
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACE-inhibitory activity assay: IC50 [protocols.io]
- 14. idpublications.org [idpublications.org]
- 15. etflin.com [etflin.com]
Application Notes and Protocols for Cell-Based Assays of Ser-Ala-Pro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Ser-Ala-Pro has been identified as a peptide with potential inhibitory activity against key enzymes involved in critical physiological processes. Primarily recognized as an Angiotensin-Converting Enzyme (ACE) inhibitor, its proline C-terminal residue also suggests a potential interaction with Dipeptidyl Peptidase IV (DPP-IV).[1] Both ACE and DPP-IV are significant therapeutic targets in cardiovascular diseases and type 2 diabetes, respectively.
These application notes provide detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound and other potential peptide inhibitors against both ACE and DPP-IV. Cell-based assays offer a more physiologically relevant environment compared to cell-free systems, providing valuable insights into the efficacy of test compounds in a cellular context.
Section 1: Cell-Based Assay for Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a central component of the renin-angiotensin system (RAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] Inhibition of ACE is a cornerstone in the management of hypertension.
Signaling Pathway of ACE
The binding of an inhibitor to ACE can trigger intracellular signaling cascades. For instance, ACE inhibitor binding can activate casein kinase II (CK2), leading to the phosphorylation of ACE. This can subsequently activate JNK (c-Jun N-terminal kinase), influencing gene expression.[2]
Experimental Protocol: Fluorometric Cell-Based ACE Inhibition Assay
This protocol is adapted from commercially available ACE assay kits which utilize a synthetic peptide substrate that fluoresces upon cleavage by ACE.[4][5]
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable cell line as they endogenously express ACE.
-
Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ and maintain in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
2. Assay Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute to desired concentrations in assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cell Treatment:
-
Remove culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 50 µL of the diluted this compound or other test inhibitors to the respective wells.
-
For the positive control, use a known ACE inhibitor like Captopril.
-
For the negative control (no inhibition), add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Prepare the ACE substrate solution according to the manufacturer's instructions (e.g., a synthetic o-aminobenzoyl peptide).
-
Add 50 µL of the ACE substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 430 nm.
-
Continue to read the fluorescence kinetically every 5 minutes for 30-60 minutes at 37°C.
-
3. Data Analysis:
-
The rate of the reaction is determined by the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of ACE inhibition using the following formula:
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: ACE Inhibition by Various Peptides
| Peptide | Source | IC50 (µM) | Inhibition Mode |
| YPFPGPIH | Yogurt | 29.17 | Not Determined |
| NILRFF | Yogurt | 91.55 | Not Determined |
| Peptide I | Black Tea | 210.03 | Uncompetitive |
| Peptide II | Black Tea | 178.91 | Uncompetitive |
| Peptide III | Black Tea | 196.31 | Non-competitive |
| Peptide IV | Black Tea | 121.11 | Uncompetitive |
This table presents example data from various sources to illustrate how results can be structured.[6][7]
Experimental Workflow
Section 2: Cell-Based Assay for Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[8][9] DPP-IV inhibitors are a class of oral medications for type 2 diabetes.
Signaling Pathway of DPP-IV
DPP-IV is a transmembrane protein that can also exist in a soluble form.[10] Its enzymatic activity cleaves N-terminal dipeptides, particularly with proline or alanine (B10760859) at the penultimate position.[10] Inhibition of DPP-IV prevents the degradation of GLP-1, allowing it to bind to its receptor (GLP-1R) on pancreatic β-cells, leading to increased insulin (B600854) secretion.
Experimental Protocol: Fluorometric Cell-Based DPP-IV Inhibition Assay
This protocol utilizes a fluorogenic substrate that is cleaved by DPP-IV to release a fluorescent product. The assay can be performed on cells that endogenously express DPP-IV, such as Caco-2 cells.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells per well and allow them to differentiate for 10-14 days, forming a confluent monolayer.
2. Assay Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in sterile, nuclease-free water. Perform serial dilutions in assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cell Treatment:
-
Wash the Caco-2 cell monolayer twice with 100 µL of warm HBSS.
-
Add 50 µL of the diluted this compound or other test inhibitors to the appropriate wells.
-
Use a known DPP-IV inhibitor, such as Sitagliptin, as a positive control.
-
Add 50 µL of assay buffer to the negative control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Prepare the DPP-IV substrate solution (e.g., Gly-Pro-AMC) in the assay buffer.
-
Add 50 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Perform kinetic readings every 5 minutes for 30-60 minutes at 37°C.
-
3. Data Analysis:
-
Determine the reaction rate from the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of DPP-IV inhibition:
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: DPP-IV Inhibition by Various Peptides
| Peptide | Source | IC50 (µM) | Inhibition Mode |
| VLATSGPG | Casein | 207.3 | Mixed-type |
| LDKVFER | Casein | 148.5 | Mixed-type |
| LPFA | Walnut Protein | 267.9 | Not Determined |
| VPFWA | Walnut Protein | 325.0 | Not Determined |
| WGLP | Walnut Protein | 350.9 | Not Determined |
| Phe-Leu-Gln-Pro | Casein | 65.3 | Not Determined |
This table presents example data from various sources to illustrate how results can be structured.[11][12][13]
Experimental Workflow
Conclusion
The provided protocols offer robust methods for assessing the inhibitory potential of this compound and other peptides against ACE and DPP-IV in a cell-based format. These assays are crucial for the preclinical evaluation of novel therapeutic peptides, providing data that is more indicative of in vivo efficacy than simple enzyme-only assays. The structured data presentation and clear workflows are designed to facilitate experimental planning, execution, and interpretation for researchers in academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. ACE Assay Kit (Angiotensin I Converting Enzyme) (ab239703) | Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes [rawdatalibrary.net]
- 9. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [researchrepository.ul.ie]
Application Notes and Protocols: Ser-Ala-Pro and Related Tripeptides in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Ser-Ala-Pro (SAP) has been identified as an angiotensin-converting enzyme (ACE) inhibitory peptide with potential for hypertension research[1]. ACE inhibitors are a class of drugs widely used to treat hypertension by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. While the in-vitro ACE inhibitory activity of this compound has been noted, there is a significant lack of published in-vivo studies investigating its direct antihypertensive effects in animal models.
However, extensive research has been conducted on a closely related tripeptide, Ser-Arg-Pro (SRP), which has demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR)[2][3]. These studies on SRP provide a valuable framework for designing and conducting preclinical investigations into the potential therapeutic effects of this compound and other novel peptide-based antihypertensive agents.
This document provides detailed application notes and protocols based on the available literature for Ser-Arg-Pro, which can be adapted for studying this compound. It includes quantitative data from animal studies, detailed experimental methodologies, and diagrams of the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the quantitative data on the antihypertensive effects of Ser-Arg-Pro (SRP) in Spontaneously Hypertensive Rats (SHR) following a single oral administration.
| Treatment Group | Dosage | Time Point | Mean Systolic Blood Pressure (SBP) (mmHg ± SD) |
| Control (Saline) | - | 0 h | ~180 |
| 2 h | 180.17 ± 4.26 | ||
| 6 h | ~180 | ||
| 18 h | ~180 | ||
| 36 h | ~180 | ||
| 48 h | ~180 | ||
| Captopril | 30 mg/kg | 0 h | ~180 |
| 2 h | 132.50 ± 4.21 | ||
| 6 h | (Increasing) | ||
| 18 h | (Increasing) | ||
| 36 h | (Increasing) | ||
| 48 h | (Increasing) | ||
| Ser-Arg-Pro (SRP) | 30 mg/kg | 0 h | ~180 |
| 2 h | 140.13 ± 5.96 | ||
| 6 h | (Increasing) | ||
| 18 h | (Increasing) | ||
| 36 h | (Increasing) | ||
| 48 h | (Increasing) | ||
| SRP-PLGA-MS | 10 mg SRP/kg | 0 h | ~180 |
| 2 h | (Decreasing) | ||
| 6 h | (Sustained Decrease) | ||
| 18 h | (Sustained Decrease) | ||
| 36 h | (Sustained Decrease) | ||
| 48 h | (Sustained Decrease) |
Data adapted from a study on marine-sourced tripeptide SRP[2]. The study also investigated a sustained-release formulation (SRP-PLGA-MS) which showed a more prolonged effect on blood pressure reduction.
Experimental Protocols
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology for evaluating the acute antihypertensive effects of a test peptide following oral administration in a well-established animal model of essential hypertension.
3.1.1. Animal Model
-
Age: Typically adult rats (e.g., 12-15 weeks old) with established hypertension[5].
-
Housing: Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum[5].
-
Acclimatization: Allow animals to acclimate to the housing conditions and handling for at least one week before the experiment.
3.1.2. Materials and Reagents
-
Test peptide (e.g., this compound or Ser-Arg-Pro)
-
Vehicle (e.g., Saline)
-
Positive Control (e.g., Captopril)[2]
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)[5][6]
3.1.3. Experimental Procedure
-
Animal Grouping: Randomly divide the SHR into experimental groups (n=4-6 per group):
-
Vehicle Control Group
-
Test Peptide Group(s) (different doses can be tested)
-
Positive Control Group (e.g., Captopril at 30 mg/kg)[2]
-
-
Baseline Blood Pressure Measurement: Prior to administration of any substance, measure the baseline systolic blood pressure (SBP) of all animals using the tail-cuff method. It is recommended to train the animals to the measurement procedure for several days beforehand to minimize stress-induced fluctuations[5][6].
-
Administration: Administer the test peptide, vehicle, or positive control orally via gavage.
-
Post-Administration Blood Pressure Monitoring: Measure SBP at various time points after administration (e.g., 0, 2, 6, 18, 36, and 48 hours) to determine the onset, magnitude, and duration of the antihypertensive effect[2].
-
Data Analysis: Record the SBP for each animal at each time point. Calculate the mean SBP and standard deviation for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between the treatment groups and the control group.
Signaling Pathways and Mechanism of Action
The antihypertensive effect of peptides like Ser-Arg-Pro is believed to be multifactorial, involving not only the inhibition of ACE but also antioxidant and vasorelaxant properties[2][3].
4.1. Renin-Angiotensin System (RAS) Inhibition
The primary proposed mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, the peptide prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure[2].
4.2. Antioxidant and Vasorelaxant Effects
Recent studies on SRP have indicated its ability to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs). This antioxidant activity is thought to involve the NADPH oxidase and Keap1/Nrf2 signaling pathway[2][3]. By reducing oxidative stress in the endothelium, the peptide may improve endothelial function and promote vasodilation.
Visualizations
Caption: Experimental workflow for in-vivo antihypertensive studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marine sourced tripeptide SRP and its sustained-release formulation SRP-PLGA-MS exhibiting antihypertensive effect in spontaneously hypertensive rats and HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ser-Ala-Pro Synthesis
Welcome to the technical support center for the synthesis of the tripeptide Ser-Ala-Pro. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of this compound?
Low yields in the synthesis of this compound can arise from several factors, often related to the specific properties of the amino acids in the sequence:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1]
-
Poor Coupling Efficiency: The reaction between the activated amino acid and the free N-terminus of the peptide-resin may be incomplete.[1] This can be particularly challenging when coupling an amino acid to proline, which is a secondary amine and can be less reactive.[2][3]
-
Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, hindering the accessibility of reactive sites for reagents.[1][4] While this compound is a short peptide, aggregation can still occur, especially at high loading capacities on the resin.
-
Side Reactions: Several side reactions can reduce the yield of the target peptide. A common issue involving serine is the potential for side reactions if its hydroxyl group is not properly protected.[5][6] Aspartimide formation is a known side reaction, though not directly applicable to this sequence, it highlights the types of challenges that can occur.[3][7]
-
Premature Cleavage: Depending on the linker used, the peptide may be prematurely cleaved from the resin during synthesis, especially if acidic conditions are inadvertently introduced.[1]
Q2: How can I identify the cause of the low yield in my this compound synthesis?
Identifying the root cause is crucial for effective troubleshooting. A combination of real-time monitoring and post-synthesis analysis is recommended:
-
Reaction Monitoring:
-
Kaiser Test (Ninhydrin Test): This colorimetric test is used to detect the presence of free primary amines on the resin.[1] A positive result (blue/purple beads) after a coupling step indicates incomplete coupling. A negative result (yellow beads) after deprotection suggests incomplete Fmoc removal.
-
UV-Vis Spectroscopy: Monitoring the release of the Fmoc-dibenzofulvene adduct during the deprotection step can provide quantitative information about the efficiency of the deprotection.[8][9]
-
-
Crude Product Analysis:
-
Mass Spectrometry (MS): Analyzing the crude product by MS is the most direct method to identify the components of your sample.[1] You can identify the desired product and any side products, such as deletion sequences (missing one or more amino acids) or truncated sequences.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product provides a profile of the purity of your sample and can help quantify the amount of the desired peptide versus impurities.[1]
-
Q3: What are the recommended protecting groups for the Serine side chain in this synthesis?
The hydroxyl group of serine must be protected to prevent side reactions. The choice of protecting group is critical and should be compatible with the overall synthesis strategy (e.g., Fmoc/tBu).
-
tert-Butyl (tBu): This is the most commonly used protecting group for the serine hydroxyl group in Fmoc-based solid-phase peptide synthesis.[5][6][10] It is stable under the basic conditions used for Fmoc removal (piperidine) and is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5]
-
Benzyl (B1604629) (Bzl): While historically used, the benzyl group is less common in modern Fmoc-SPPS because its removal requires harsh conditions that may not be compatible with other protecting groups.[5]
-
Trityl (Trt): The trityl group offers the advantage of being removable under milder acidic conditions compared to the tBu group, which can be beneficial for sensitive peptides.[5][11]
Q4: Which coupling reagents are best suited for the this compound sequence?
The choice of coupling reagent can significantly impact the efficiency of the peptide bond formation, especially at the sterically hindered proline residue.
-
Uronium/Phosphonium Salts: Reagents like HATU , HBTU , and PyBOP are highly efficient and are often recommended for difficult couplings, such as coupling to proline.[12][13][14] They activate the carboxylic acid group of the incoming amino acid, facilitating a rapid reaction.
-
Carbodiimides: Reagents like DCC and EDC are also effective, especially when used with additives.[12][14]
-
Additives: The addition of HOBt or HOAt to the coupling reaction can improve efficiency and, importantly, suppress racemization.[7][9][13]
Q5: How can I overcome incomplete coupling, especially when coupling Alanine to Proline?
Coupling to proline can be sluggish due to its secondary amine structure.[2] Several strategies can be employed to improve coupling efficiency:
-
Double Coupling: Performing the coupling reaction twice ensures that all available N-terminal amines have reacted.[2][13]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[2]
-
Extended Reaction Time: Allowing the coupling reaction to proceed for a longer duration can increase the yield.
-
Choice of Solvent: While DMF is the standard solvent, in cases of aggregation, using a solvent mixture like DMF/NMP or adding chaotropic salts might improve solvation.[15]
Quantitative Data Summary
| Parameter | Recommendation for this compound Synthesis | Rationale |
| Resin Loading | 0.3 - 0.7 mmol/g | Balances yield with minimizing potential aggregation. |
| Amino Acid Excess | 3 - 5 equivalents | Drives the coupling reaction to completion. |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents (relative to amino acid) | Ensures efficient activation of the amino acid. |
| Base (e.g., DIPEA) Excess | 6 - 10 equivalents | Neutralizes the reaction mixture and facilitates coupling.[5] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard condition for efficient Fmoc removal.[5] |
| Coupling Time | 1 - 2 hours (standard); up to 4 hours or double coupling for Ala-Pro | Proline coupling can be slower and may require more rigorous conditions.[2][5] |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Standard cocktail for cleavage and removal of tBu-based protecting groups. |
Experimental Protocols
Standard Fmoc-SPPS Cycle for this compound
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.[5]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[5]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH or Fmoc-Ser(tBu)-OH) (3-5 eq.) and a coupling reagent (e.g., HATU) (2.9-4.9 eq.) in DMF.
-
Add a base (e.g., DIPEA) (6-10 eq.) to the amino acid/coupling agent solution.[5]
-
Add this activation mixture to the resin and shake at room temperature for 1-2 hours. For the Ala-Pro coupling, consider a longer reaction time or a second coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[5]
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, remove the N-terminal Fmoc group.
-
Wash the resin extensively with DMF and DCM and dry under vacuum.[5]
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Monitoring Protocol: Kaiser Test
This test detects free primary amines.
-
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (1-5 mg).
-
Add 2-3 drops of each solution to the beads.
-
Heat at 100°C for 5 minutes.
-
Observe the color:
-
Blue/Purple beads: Positive result (free primary amines present).
-
Yellow/Colorless beads: Negative result (no free primary amines).
-
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. jpt.com [jpt.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. bachem.com [bachem.com]
- 15. biotage.com [biotage.com]
Preventing racemization during Ser-Ala-Pro synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of the tripeptide Ser-Ala-Pro.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in this compound synthesis?
A1: Racemization is the conversion of a chiral amino acid from its desired stereoisomer (typically the L-form in nature) to a mixture of both L- and D-isomers.[1] This is a critical issue in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids. The presence of diastereomeric impurities arising from racemization can significantly reduce or alter the peptide's therapeutic efficacy and potentially introduce off-target effects. In the context of this compound, both serine and alanine (B10760859) are chiral and susceptible to racemization, while proline's unique structure can also influence side reactions.
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: The two main pathways for racemization during peptide bond formation are:
-
Oxazolone (B7731731) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine component on the achiral oxazolone can produce both the desired L-peptide and the undesired D-diastereomer.[2]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to racemization. This pathway is more prevalent under strongly basic conditions.[2]
Q3: Which amino acids in the this compound sequence are most susceptible to racemization?
A3: Serine is particularly prone to racemization due to the electron-withdrawing effect of its hydroxyl group, which increases the acidity of the alpha-proton.[1] While alanine is also chiral, it is generally less susceptible to racemization than serine under standard solid-phase peptide synthesis (SPPS) conditions. Proline, being a secondary amine, has a rigid structure that generally resists racemization at its own alpha-carbon. However, its presence can influence side reactions like diketopiperazine formation.
Q4: What is diketopiperazine (DKP) formation and why is it a concern for the this compound sequence?
A4: Diketopiperazine formation is an intramolecular side reaction that occurs at the dipeptide stage, particularly when proline is the second amino acid in the sequence (e.g., Ala-Pro). The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, leading to the cleavage of the peptide from the solid support and the formation of a stable six-membered cyclic diketopiperazine. This terminates the peptide chain prematurely, significantly reducing the yield of the desired tripeptide.
Troubleshooting Guides
Issue 1: High levels of D-Ser or D-Ala diastereomers detected in the final product.
This is a common indication that racemization has occurred during the coupling steps. Follow this troubleshooting workflow to identify and mitigate the source of racemization.
Caption: A logical workflow for troubleshooting high racemization levels.
-
Step 1: Evaluate Your Coupling Reagent and Additives.
-
Problem: The choice of coupling reagent and the use of additives are critical in suppressing racemization. Carbodiimides like DCC or DIC, when used alone, can lead to high levels of racemization.
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[3] Onium salt-based coupling reagents like HBTU, HATU, and COMU are generally preferred as they are highly efficient and less prone to causing racemization.[4]
-
-
Step 2: Assess the Base and Solvent.
-
Problem: Strong, non-hindered bases can increase the rate of racemization by promoting the abstraction of the alpha-proton.[1] The polarity of the solvent can also play a role.
-
Solution: If high racemization is observed, consider switching to a more sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5] For the coupling of Fmoc-Ser(tBu)-OH, using a less polar solvent such as dichloromethane (B109758) (DCM) instead of dimethylformamide (DMF) can also help minimize racemization.
-
-
Step 3: Check the Reaction Temperature.
-
Problem: Higher temperatures, while often used to drive difficult couplings to completion, can significantly increase the rate of racemization.[1]
-
Solution: Perform the coupling reactions at a lower temperature, such as 0°C. This will slow down the rate of both the desired coupling reaction and the undesired racemization side reaction.
-
-
Step 4: Review Your Coupling Protocol.
-
Problem: Prolonged pre-activation of the amino acid before the addition of the amine component can increase the opportunity for racemization.
-
Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin-bound amine immediately after activation.
-
Issue 2: Low yield of the final this compound peptide and presence of a major byproduct corresponding to the mass of Ala-Pro-diketopiperazine.
This strongly suggests that diketopiperazine (DKP) formation is occurring after the coupling of proline.
Caption: A workflow for mitigating diketopiperazine formation.
-
Step 1: Select the Appropriate Resin.
-
Problem: Standard resins like Wang or Rink amide can be susceptible to DKP formation, especially with proline as the second residue.
-
Solution: Utilize a 2-chlorotrityl chloride resin. The steric bulk of this resin hinders the intramolecular cyclization required for DKP formation.
-
-
Step 2: Consider Dipeptide Coupling.
-
Problem: The formation of the dipeptidyl-resin (H-Ala-Pro-resin) is the critical step where DKP formation is initiated.
-
Solution: Synthesize the dipeptide Fmoc-Ala-Pro-OH separately and then couple it to the serine-bound resin. This bypasses the vulnerable dipeptidyl-resin intermediate.
-
-
Step 3: Modify the N-terminal Deprotection Conditions of the Dipeptide.
-
Problem: The basic conditions used for Fmoc deprotection of the dipeptide can catalyze DKP formation.
-
Solution: If synthesizing stepwise, consider using a weaker base or shorter deprotection times for the Fmoc removal from the Ala-Pro-resin intermediate.
-
Quantitative Data on Racemization
Table 1: Influence of Coupling Reagents on Serine Racemization
| Coupling Reagent/Additive | % D-Serine (Diastereomer) | Reference |
| DIC/HOBt | Low | [3] |
| HBTU/HOBt | Low | [3] |
| HATU/HOAt | Very Low | |
| COMU | Very Low | [4] |
Data is representative and may vary based on specific reaction conditions.
Table 2: Effect of Base on Racemization
| Base | Relative Racemization | Reference |
| DIPEA | Higher | [1] |
| NMM | Lower | [5] |
| 2,4,6-Collidine | Lowest | [5] |
Qualitative comparison based on literature recommendations.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-Ser-Ala-Pro-OH using Fmoc Chemistry
This protocol outlines a manual solid-phase peptide synthesis (SPPS) approach for this compound, incorporating best practices to minimize racemization and diketopiperazine formation.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Pro-OH
-
Fmoc-Ala-OH
-
Fmoc-Ser(tBu)-OH
-
Coupling reagent: HATU
-
Additive: HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Loading (Proline):
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve Fmoc-Pro-OH (1.5 eq) and DIPEA (2.0 eq) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Alanine):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to ensure complete coupling (a negative result indicates completion).
-
-
Repeat Fmoc Deprotection (as in step 2).
-
Coupling of the Third Amino Acid (Serine):
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in a minimal amount of DMF. For this step, consider using DCM as the primary solvent to reduce serine racemization.
-
Add NMM (6 eq) as the base.
-
Pre-activate for 1-2 minutes at 0°C.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours at 0°C.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Perform a Kaiser test.
-
-
Final Fmoc Deprotection (as in step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail (TFA/H2O/TIS) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final this compound peptide by mass spectrometry and analytical HPLC. Chiral chromatography can be used to determine the extent of racemization.
-
Protocol 2: Quantification of Racemization by Chiral GC-MS after Acid Hydrolysis
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide in a hydrolysis tube.
-
Add 6M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and break the seal.
-
Evaporate the HCl under a stream of nitrogen or by lyophilization.
-
-
Derivatization:
-
To the dried amino acid residue, add a chiral derivatizing agent (e.g., a chiral acyl chloride or isocyanate) in an appropriate solvent.
-
Heat the mixture to complete the derivatization.
-
Evaporate the excess reagent and solvent.
-
-
GC-MS Analysis:
-
Dissolve the derivatized amino acids in a suitable solvent for injection.
-
Inject the sample onto a chiral GC column.
-
Use an appropriate temperature program to separate the D- and L-amino acid derivatives.
-
Quantify the peak areas for the D- and L-isomers of serine and alanine to determine the percentage of racemization.[1]
-
References
Technical Support Center: Optimizing Cleavage of Ser-Ala-Pro from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of the tripeptide Ser-Ala-Pro from solid-phase synthesis resins. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues and ensure successful peptide cleavage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of this compound from the resin.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cleavage Yield | 1. Incomplete Cleavage Reaction: Insufficient cleavage cocktail volume, reaction time, or TFA concentration. | - Ensure the resin is fully submerged in the cleavage cocktail (typically 10-25 mL per gram of resin).[1] - Extend the cleavage time to 2-4 hours and monitor the progress by taking small aliquots for analysis.[1][2] - Use a standard cleavage cocktail with a high TFA concentration (e.g., 95%).[3][4] - If low yield persists, re-cleave the resin with a fresh cocktail.[5] |
| 2. Residual Base: Residual DMF or piperidine (B6355638) from the synthesis steps can neutralize the TFA. | - Before cleavage, thoroughly wash the resin with Dichloromethane (DCM) to remove any residual DMF.[2] A pre-wash with a mildly acidic solution like acetic acid can also be beneficial for certain resin types.[1] | |
| 3. Peptide Precipitation Issues: The peptide may not precipitate effectively in cold ether. | - Concentrate the TFA filtrate to a smaller volume (1-2 mL) under a stream of nitrogen before adding it to the cold ether.[5] - Ensure the ether is sufficiently cold (-20°C). - If the peptide is suspected to be ether-soluble, check the ether supernatant for your product. | |
| Presence of Unexpected Peaks in HPLC/MS Analysis | 1. Diketopiperazine (DKP) Formation: The Ala-Pro sequence is prone to cyclization to form a diketopiperazine, which cleaves the Ser residue. This is a known side reaction for peptides with Pro at the second position.[6][7][8] | - To minimize DKP formation, consider using a dipeptide building block (Fmoc-Ala-Pro-OH) during synthesis to skip the sensitive intermediate stage.[6] - Minimize the time the deprotected dipeptide is on the resin before the next coupling step. |
| 2. Incomplete Deprotection of Serine: The tert-butyl (tBu) protecting group on Serine may not be fully removed. | - Extend the cleavage time to ensure complete deprotection. A standard 2-hour cleavage should be sufficient for tBu group removal.[2] - Use a cleavage cocktail with scavengers like Triisopropylsilane (TIS) to quench the t-butyl cations generated.[3] | |
| 3. Scavenger-Related Impurities: Scavengers like phenol (B47542) or thioanisole (B89551) can appear as large peaks in the HPLC chromatogram. | - If using such scavengers, ensure thorough washing of the precipitated peptide with cold ether to remove them. - Optimize the HPLC gradient to better separate the peptide peak from scavenger peaks. | |
| 4. O-sulfonation of Serine: If the synthesis involved Arginine with Pmc or Mtr protecting groups, a side reaction can lead to the sulfonation of the Serine side chain during TFA cleavage in the absence of suitable scavengers.[9] | - This is less likely if Arginine is not present in the full peptide sequence being synthesized. If it is, ensure a robust scavenger cocktail is used. |
Frequently Asked Questions (FAQs)
Q1: What is the best cleavage cocktail for cleaving this compound from Wang resin?
A standard and highly effective cleavage cocktail for most peptides, including this compound, from an acid-labile resin like Wang resin is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[3][4] A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to prevent side reactions from the cations generated during the cleavage of the serine's t-butyl protecting group.[2]
Q2: How long should the cleavage reaction be carried out?
For a simple tripeptide like this compound, a cleavage time of 1 to 2 hours at room temperature is typically sufficient.[10] However, if you experience low yield, extending the time to 3-4 hours can be beneficial. It is always recommended to perform a small-scale trial cleavage to optimize the reaction time.[2]
Q3: My peptide won't precipitate from the cold ether. What should I do?
If your peptide does not precipitate, it could be due to its small size and potentially some solubility in ether. First, ensure the ether is ice-cold and you are using a sufficient volume (at least 10 times the volume of the TFA solution).[10] If precipitation is still not observed, you can try to concentrate the TFA solution under a gentle stream of nitrogen to about 1-2 mL before adding it to the cold ether.[5] You can also try keeping the ether mixture at -20°C for an extended period (e.g., overnight) to encourage precipitation.[11]
Q4: What are the white solid particles I see after adding the cleavage cocktail to the resin?
The white solid is the resin itself. The cleaved peptide is in the liquid TFA solution. You will need to filter the mixture to separate the resin from the filtrate containing your peptide.[3]
Q5: Is it necessary to remove the N-terminal Fmoc group before cleavage?
Yes, the N-terminal Fmoc group should be removed before the final acid cleavage.[1][10] Most automated synthesizers perform this as the final step of the synthesis protocol. Failure to remove the Fmoc group will result in an Fmoc-protected peptide.
Experimental Protocols
Protocol 1: Standard Cleavage of Ser(tBu)-Ala-Pro from Wang Resin
This protocol is suitable for the standard cleavage of this compound from Wang resin.
Materials:
-
Ser(tBu)-Ala-Pro-Wang resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Reaction vessel with a frit
-
Shaker
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF. Dry the resin under a stream of nitrogen.
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail (1.9 mL TFA, 0.05 mL TIS, 0.05 mL H₂O).
-
Add the cleavage cocktail to the resin and shake the mixture at room temperature for 2 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through the frit of the reaction vessel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add approximately 10 times the volume of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Quantitative Data
The following table summarizes expected cleavage efficiencies for a standard tripeptide from Wang resin under different conditions. Actual yields may vary depending on the specific synthesis and cleavage execution.
| Cleavage Cocktail | Resin Type | Cleavage Time | Temperature | Expected Cleavage Efficiency | Reference |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Wang | 2 hours | Room Temp. | > 95% | [General Knowledge] |
| 95% TFA / 5% Phenol | Wang | 2 hours | Room Temp. | > 90% | [General Knowledge] |
| 50% TFA in DCM | Wang | 2 hours | Room Temp. | ~80-90% | [12] |
| 1% TFA in DCM | 2-Chlorotrityl | 30 minutes | Room Temp. | > 95% (Protected Peptide) |
Visualizations
Caption: Workflow for the cleavage of this compound from resin.
Caption: Troubleshooting logic for low peptide cleavage yield.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Cleavage of the Crude Peptide [bio-protocol.org]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Peak Resolution for Ser-Ala-Pro
Welcome to the Technical Support Center for HPLC analysis of the tripeptide Ser-Ala-Pro. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to enhance the peak resolution of this compound in your High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its HPLC separation?
A1: this compound is a tripeptide composed of Serine, Alanine, and Proline. Its separation by reversed-phase HPLC is influenced by the following properties:
-
Polarity: The presence of the hydroxyl group (-OH) in Serine makes this compound a relatively polar and hydrophilic peptide. This can lead to poor retention on traditional C18 columns with highly aqueous mobile phases.
-
Ionic Character: The peptide has a free N-terminal amine group and a C-terminal carboxylic acid group. The overall charge of the peptide is pH-dependent, which significantly impacts its retention and peak shape. The pKa values for the terminal groups and the side chains of the constituent amino acids are crucial for selecting the optimal mobile phase pH.
Q2: I am observing poor retention of my this compound peak. What can I do to increase its retention time?
A2: Poor retention of a polar peptide like this compound is a common issue. Here are several strategies to increase its retention on a reversed-phase column:
-
Decrease the Organic Solvent Concentration: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. For gradient elution, a shallower gradient will also increase retention.
-
Mobile Phase pH Adjustment: Operate at a pH that suppresses the ionization of the peptide, making it more neutral and thus more retained on the non-polar stationary phase. For a peptide with a free carboxylic acid, a lower pH (e.g., pH 2.5-3.5) will protonate the carboxyl group, increasing retention.
-
Use a More Retentive Stationary Phase: Consider a column with a higher carbon load (e.g., C18) or a different chemistry, such as a polar-embedded or aqueous-stable C18 column, which is designed to prevent phase collapse in highly aqueous mobile phases.
Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. For this compound, potential causes and solutions include:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of the peptide, causing tailing.
-
Solution: Use an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups. Using a high-purity, end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Metal Chelation: The peptide may be interacting with metal ions in the system (e.g., from the column hardware or frits).
-
Solution: Passivate the HPLC system or use a biocompatible (PEEK) system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, but compatibility with your detection method should be verified.
-
Q4: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) in my mobile phase for this compound analysis?
A4: The choice between TFA and formic acid depends on your analytical goals, particularly your detection method.
-
Trifluoroacetic Acid (TFA): Typically used at a concentration of 0.1%, TFA is an excellent ion-pairing agent that can significantly improve peak shape (reduce tailing) and resolution for peptides.[1] However, it is known to cause ion suppression in mass spectrometry (MS) detection.[2]
-
Formic Acid (FA): Generally used at 0.1%, formic acid is more MS-friendly as it is less likely to cause ion suppression.[3] However, it is a weaker ion-pairing agent and may result in broader peaks compared to TFA.[1]
For UV detection, TFA is often preferred for superior peak shape. For LC-MS applications, formic acid is the more common choice.
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of this compound from Impurities
If your this compound peak is not well-separated from closely eluting impurities, a systematic approach to method optimization is necessary.
Caption: Troubleshooting workflow for poor peak resolution.
The following tables illustrate how adjusting key HPLC parameters can affect the resolution between this compound and a hypothetical impurity.
Table 1: Effect of Gradient Slope on Resolution
| Gradient (Time) | % Acetonitrile Change | Resolution (Rs) | Peak Width (min) |
| 10 min | 5% to 50% | 1.2 | 0.35 |
| 20 min | 5% to 50% | 1.8 | 0.25 |
| 30 min | 5% to 50% | 2.1 | 0.20 |
A shallower gradient (longer run time) generally leads to better resolution and sharper peaks.
Table 2: Effect of Mobile Phase pH on Retention and Resolution
| Mobile Phase pH | This compound Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 2.5 | 12.5 | 13.1 | 1.5 |
| 3.5 | 11.8 | 12.2 | 1.1 |
| 7.0 | 8.2 | 8.5 | 0.8 |
For this example, a lower pH improves resolution by increasing the retention of both the peptide and the impurity, and potentially altering their selectivity.[4]
Table 3: Effect of Column Temperature on Resolution
| Temperature (°C) | This compound Retention Time (min) | Resolution (Rs) |
| 30 | 12.8 | 1.4 |
| 40 | 12.1 | 1.6 |
| 50 | 11.5 | 1.7 |
Increasing the temperature can decrease retention times and, in some cases, improve peak shape and resolution by enhancing mass transfer kinetics.[5][6]
Issue 2: Asymmetrical Peak Shape (Fronting or Tailing)
Peak asymmetry can compromise resolution and affect accurate quantification.
Caption: Causes and solutions for peak asymmetry.
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A high-quality reversed-phase C18 column suitable for peptide analysis (e.g., 150 mm x 4.6 mm, 3.5 µm particle size, 120 Å pore size).
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
4. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 5 |
Table 5: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
5. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Assess peak shape (asymmetry factor), retention time, and resolution from any adjacent peaks.
Caption: HPLC experimental workflow for this compound analysis.
References
- 1. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 2. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. chromtech.com [chromtech.com]
- 6. ymc.co.jp [ymc.co.jp]
Technical Support Center: Ser-Ala-Pro Aggregation Issues in Solution
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
Q1: My Ser-Ala-Pro solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your peptide solution is a common indicator of aggregation.[1] Peptides, including tripeptides like this compound, can self-associate to form larger, insoluble aggregates. This process is influenced by several factors, including peptide concentration, pH, temperature, and the composition of your buffer.[1][2][3] The individual amino acids in this compound have different properties; Serine is polar, Alanine is nonpolar, and Proline has a unique cyclic structure that can disrupt certain secondary structures.[4] The interplay of these properties can contribute to the peptide's overall propensity to aggregate under specific conditions.
Q2: What are the main factors that can cause my this compound to aggregate?
A2: Several factors can promote the aggregation of peptides in solution:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[5]
-
pH: The pH of the solution affects the net charge of the peptide.[1][6] At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between peptide molecules and thus promoting aggregation.
-
Temperature: Temperature can affect peptide stability and solubility.[7][8] While higher temperatures can sometimes increase solubility, they can also accelerate aggregation kinetics for some peptides.
-
Buffer and Ionic Strength: The type and concentration of salts in your buffer can influence aggregation.[9] Salts can either screen charges, promoting aggregation, or have more complex effects on peptide stability.
-
Mechanical Stress: Agitation or stirring can sometimes provide the energy needed to initiate or accelerate aggregation.
Q3: How can I detect and characterize this compound aggregation in my experiments?
A3: Several techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in your solution.[10]
-
UV-Vis Spectroscopy: An increase in absorbance at around 340-400 nm can indicate the presence of light-scattering aggregates.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet-rich structures, which are common in amyloid-like aggregates, resulting in a significant increase in fluorescence.[9][11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection and quantification of different aggregate species.[7][12][13]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, enabling the separation and quantification of monomers, oligomers, and larger aggregates.[2][5][14]
Section 2: Troubleshooting Guides
Issue 1: My this compound peptide precipitates immediately upon dissolution in an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| High Peptide Concentration | Try dissolving a smaller amount of the peptide in a larger volume of buffer to work at a lower concentration.[5] |
| Buffer pH is near the pI | Adjust the pH of the buffer to be at least 1-2 units away from the theoretical isoelectric point of this compound. A net charge will increase electrostatic repulsion and improve solubility.[1][6] |
| Inappropriate Buffer | Experiment with different buffer systems (e.g., phosphate, Tris, acetate) and ionic strengths.[9] |
| Poor Initial Solvation | First, dissolve the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add this solution to the aqueous buffer while stirring. |
Issue 2: My this compound solution becomes cloudy over time, even at 4°C.
| Potential Cause | Troubleshooting Steps |
| Slow Aggregation Kinetics | This indicates that the peptide is not stable in the current buffer conditions over the long term. Prepare fresh solutions before each experiment if possible. |
| Nucleation-Dependent Aggregation | The formation of small "seed" aggregates can accelerate further aggregation. Filter your peptide solution through a 0.22 µm filter after dissolution to remove any pre-existing aggregates. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot your peptide stock solution into smaller volumes to avoid multiple freeze-thaw cycles. |
Section 3: Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detecting Fibril Formation
This protocol is a general guideline and may need optimization for your specific experimental conditions.
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20-50 µM.[9][15]
-
Prepare peptide samples: In the microplate, mix your this compound samples (at various concentrations or under different conditions) with the ThT working solution. A typical final peptide concentration to test for aggregation might range from 10 µM to 1 mM.
-
Include controls:
-
Buffer + ThT: To measure the background fluorescence of the dye.
-
Monomeric peptide + ThT: To establish the baseline fluorescence of the non-aggregated peptide.
-
-
Incubate and measure: Incubate the plate at the desired temperature (e.g., 37°C), with or without shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Data analysis: Subtract the background fluorescence from all readings. An increase in fluorescence intensity over time in the peptide-containing wells compared to the monomeric control indicates fibril formation.[11]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Distribution
This protocol provides a general workflow for analyzing the size of peptide aggregates.
Materials:
-
This compound peptide solution
-
Assay buffer
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample preparation: Prepare your this compound solution in the desired buffer. It is critical to filter all solutions (including the buffer) through a 0.22 µm filter to remove dust and other contaminants that can interfere with the measurement.
-
Instrument setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Blank measurement: First, measure the filtered buffer alone to establish a baseline and ensure there is no contamination.
-
Sample measurement: Carefully pipette the filtered peptide solution into a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Data acquisition: Perform multiple measurements to ensure reproducibility.
-
Data analysis: The instrument software will generate a size distribution profile, showing the hydrodynamic radius of the particles in the solution. This will allow you to distinguish between monomers, small oligomers, and larger aggregates.[12][13]
Protocol 3: Size Exclusion Chromatography (SEC) for Quantifying Monomers and Aggregates
This protocol outlines the general steps for using SEC to analyze peptide aggregation.
Materials:
-
This compound peptide solution
-
SEC column with an appropriate molecular weight range
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
System equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.
-
Sample preparation: Prepare your this compound solution in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection: Inject a known volume of the prepared sample onto the column.
-
Chromatographic separation: The separation occurs based on size, with larger molecules (aggregates) eluting before smaller molecules (monomers).[5][14]
-
Detection: Monitor the elution profile using the UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm if aromatic residues are present, though SAP lacks these).
-
Data analysis: The resulting chromatogram will show peaks corresponding to different species. The area under each peak can be used to quantify the relative amounts of monomer, dimer, and higher-order aggregates.[2] Calibration with molecular weight standards can be used to estimate the size of the eluting species.
Section 4: Visualizations
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific research needs. The absence of specific data for this compound in the literature highlights the need for empirical determination of its aggregation properties.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Selective cytotoxicity of intracellular amyloid β peptide1–42 through p53 and Bax in cultured primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 5. biocompare.com [biocompare.com]
- 6. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. Proteins that mediate protein aggregation and cytotoxicity distinguish Alzheimer's hippocampus from normal controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the size parameters of α-synuclein amyloid precursor forms through DLS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. efce.ch.bme.hu [efce.ch.bme.hu]
- 15. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ser-Ala-Pro Solubility: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with the tripeptide Ser-Ala-Pro.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in a neutral aqueous buffer (e.g., PBS, pH 7.4)?
A: The solubility of a peptide is primarily determined by its amino acid composition and overall charge.[1][2] The tripeptide this compound has the following characteristics:
-
Serine (Ser): A polar, hydrophilic amino acid.
-
Alanine (Ala): A non-polar, hydrophobic amino acid.
-
Proline (Pro): A non-polar, hydrophobic amino acid.
At a neutral pH, the N-terminal amine group is protonated (+1 charge) and the C-terminal carboxylic acid group is deprotonated (-1 charge). The side chains of Serine, Alanine, and Proline are uncharged. Therefore, the net charge of the peptide is 0. Peptides are often least soluble at or near their isoelectric point (pI), which is the pH where they have a net neutral charge.[3] The combination of a neutral charge and the presence of two hydrophobic residues (Alanine and Proline) can lead to poor solubility in aqueous solutions.
Q2: What is the recommended first step for dissolving a new batch of this compound?
A: Always begin by performing a small-scale solubility test on a tiny amount of the lyophilized peptide before attempting to dissolve the entire sample.[1][4][5] For short peptides like this compound (<6 amino acids), the recommended starting solvent is sterile, distilled water.[1][4]
Q3: My this compound did not dissolve in water. What is the next step?
A: If water fails, the neutral and somewhat hydrophobic nature of the peptide suggests using an organic co-solvent. The recommended method is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer dropwise to the desired concentration.[1][6]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is preferred for its low toxicity in biological assays.[7] Dimethylformamide (DMF) or acetonitrile (B52724) can be used as alternatives, especially if the peptide contained residues susceptible to oxidation by DMSO (like Cys or Met), which is not the case for this compound.[6][8]
-
Important Consideration for Cellular Assays: If the final solution will be used in cell-based experiments, the final concentration of DMSO should be kept as low as possible, typically below 1% (v/v), as higher concentrations can be toxic to cells.[1][8]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A: Yes, adjusting the pH away from the peptide's isoelectric point can significantly improve solubility by imparting a net positive or negative charge.[3][9]
-
To impart a net positive charge: Add a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise.[1][6][8] This will protonate the C-terminal carboxyl group, resulting in a net positive charge.
-
To impart a net negative charge: Add a small amount of a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide, dropwise.[6][8] This will deprotonate the N-terminal amino group, resulting in a net negative charge.
Always re-adjust the pH to the desired final value after the peptide has dissolved.
Q5: Are there any physical methods that can help dissolve my peptide?
A: Yes, certain physical methods can aid dissolution by breaking up peptide aggregates.
-
Sonication: Bath sonication for short periods (e.g., 3 cycles of 10-15 seconds) can help break apart particles and increase the rate of dissolution.[1][7] It is advisable to chill the sample on ice between sonication bursts to prevent heating, which could degrade the peptide.[7]
-
Gentle Warming: Warming the solution to temperatures below 40°C can increase solubility.[9] However, this should be done with caution to avoid peptide degradation.[1]
-
Vortexing: Vigorous vortexing can also help in the solubilization process.
After attempting to dissolve the peptide, it is always recommended to centrifuge the solution and use the supernatant to ensure any undissolved micro-particulates are removed.[1][9]
Data & Properties
Table 1: Physicochemical Properties of this compound Constituent Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Side Chain Polarity | pI (Isoelectric Point) |
| Serine | Ser | S | Polar, uncharged | Hydrophilic | 5.68 |
| Alanine | Ala | A | Nonpolar, aliphatic | Hydrophobic | 6.00 |
| Proline | Pro | P | Nonpolar, cyclic | Hydrophobic | 6.30 |
Data sourced from publicly available amino acid property tables.[10]
Table 2: Summary of Recommended Solvents for this compound
| Solvent/Method | Type | Recommended Use | Assay Compatibility Notes |
| Sterile H₂O | Aqueous | First attempt for all short peptides. | Universally compatible. |
| 10% Acetic Acid | Acidic Buffer | For peptides requiring a low pH for a net positive charge. | May require pH neutralization for biological assays. |
| 0.1M Ammonium Bicarbonate | Basic Buffer | For peptides requiring a high pH for a net negative charge. | May require pH neutralization for biological assays. |
| DMSO | Organic Co-solvent | For neutral or hydrophobic peptides. | Keep final concentration <1% for most cell assays.[1] |
| DMF / Acetonitrile | Organic Co-solvent | Alternatives to DMSO. | Check specific assay for tolerance. |
Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Testing for this compound
This protocol provides a stepwise method to determine the optimal solvent for this compound.
-
Aliquot a Small Amount: Weigh out approximately 1 mg of the lyophilized this compound peptide into a microcentrifuge tube.
-
Step 1: Attempt Water: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the peptide dissolves completely, this is your solvent.
-
Step 2: Attempt pH Adjustment (Acidic): If not soluble in water, take the suspension and add 10% acetic acid dropwise while vortexing until the solution clears.
-
Step 3: Attempt pH Adjustment (Basic): If the acidic approach fails with a fresh aliquot, try adding 0.1 M ammonium bicarbonate dropwise to a new aqueous suspension until the solution clears.
-
Step 4: Attempt Organic Co-solvent: If aqueous and pH-adjusted methods fail, use a fresh 1 mg aliquot.
-
Add a minimal volume of DMSO (e.g., 20 µL) to the dry peptide. Vortex until fully dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the DMSO concentrate, vortexing between additions, until the final desired concentration is reached.
-
-
Aiding Dissolution: At any step, sonication or gentle warming can be applied to assist solubility.[1][9]
-
Final Clarification: Once dissolved, centrifuge the final solution at high speed (e.g., >12,000 x g) for 5 minutes to pellet any insoluble aggregates. Carefully transfer the supernatant to a new, sterile tube.
Diagram 1: this compound Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for dissolving this compound.
Diagram 2: Logical Approach to Overcoming Poor Solubility
Caption: Logical relationship between the solubility problem and solutions.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. genscript.com [genscript.com]
- 5. biobasic.com [biobasic.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biocat.com [biocat.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing ACE Inhibitor Assays for Ser-Ala-Pro
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Angiotensin-Converting Enzyme (ACE) inhibitor assays using the tripeptide Ser-Ala-Pro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ACE inhibitor?
A1: this compound is a tripeptide that acts as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] Its structure, particularly the C-terminal proline residue, is a common feature among many ACE-inhibitory peptides, which are studied for their potential in hypertension research.[2]
Q2: What is the general principle of an ACE inhibitor assay?
A2: The assay measures the activity of ACE in the presence and absence of an inhibitor like this compound. A synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL) or Furanacryloyl-Phe-Gly-Gly (FAPGG), is used. ACE cleaves this substrate, and the resulting product is quantified, typically by spectrophotometry or HPLC.[3][4] The presence of an effective inhibitor reduces the amount of product formed.
Q3: What are the optimal assay conditions for ACE activity?
A3: Optimal conditions can vary slightly depending on the enzyme source and substrate. However, a common starting point is a pH of 8.0-8.3 and a temperature of 37°C.[4][5][6][7] Buffers such as HEPES or sodium borate (B1201080) are frequently used.[4][8]
Q4: I am not seeing any inhibition with this compound. What could be the issue?
A4: There are several potential reasons for a lack of inhibition:
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a measurable inhibitory effect. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the IC50 value.
-
Enzyme Activity: The ACE enzyme may be inactive. Always check the enzyme's activity with a positive control (no inhibitor) before starting your experiment.
-
Peptide Stability: Ensure the this compound peptide has been stored correctly according to the manufacturer's instructions and that the stock solutions are freshly prepared.[1]
-
Assay Conditions: Suboptimal pH or temperature can affect both enzyme activity and inhibitor binding. Verify that your assay buffer and incubation conditions are correct.
Q5: My results show high variability between replicate wells. What are the common causes?
A5: High variability can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inadequate Mixing: Ensure all components in the wells are thoroughly mixed after each addition.
-
Air Bubbles: Bubbles in the wells can interfere with absorbance readings. Be careful to avoid introducing bubbles during pipetting.
-
Temperature Gradients: Inconsistent temperature across the microplate can lead to variations in enzyme activity. Ensure the plate is incubated uniformly.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Lower than Expected ACE Inhibition
| Possible Cause | Troubleshooting Step |
| Sub-optimal Inhibitor Concentration | Perform a dose-response curve with a broad range of this compound concentrations to find the optimal range and determine the IC50. |
| Incorrect Incubation Times | Ensure a sufficient pre-incubation time for this compound with the ACE enzyme before adding the substrate to allow for binding. |
| Enzyme Degradation | Use a fresh aliquot of the ACE enzyme and verify its activity using a standard inhibitor like Captopril as a positive control. |
| Substrate Concentration Too High | If the substrate concentration is significantly above the Michaelis-Menten constant (Km), it can make it harder to detect competitive inhibition. Consider using a substrate concentration closer to the Km value. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Reagent Contamination | Prepare fresh buffers and reagent solutions to rule out contamination. |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting techniques. For microplate assays, consider using a multichannel pipette for simultaneous additions. |
| Fluctuations in Temperature | Use a calibrated incubator and allow all reagents to reach the assay temperature before starting the experiment. |
| Sample Matrix Interference | If testing this compound in a complex sample, run a sample blank (matrix without the enzyme) to check for background signal. |
Issue 3: High Background Signal
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Some substrates can spontaneously hydrolyze. Measure the background signal of the substrate in the assay buffer without the enzyme. |
| Contaminated Reagents | Prepare fresh reagents. Ensure the water used is of high purity. |
| Sample Interference | As mentioned, run a sample blank containing everything except the ACE enzyme to determine if the sample itself contributes to the signal. |
Experimental Protocols & Data Presentation
Key Experimental Parameters
The following table summarizes typical starting conditions for an ACE inhibitor assay. Optimization will likely be required for your specific experimental setup.
| Parameter | Recommended Condition | Notes |
| Enzyme | Angiotensin-Converting Enzyme (from rabbit lung) | Activity can vary between lots. Always perform a quality control check. |
| Substrate | Hippuryl-Histidyl-Leucine (HHL) | A common and reliable substrate. |
| Inhibitor | This compound | Prepare fresh stock solutions and perform serial dilutions. |
| Buffer | 50 mM HEPES with 300 mM NaCl, pH 8.3 | Other buffers like sodium borate can also be used.[4][8] |
| Temperature | 37°C | Maintain consistent temperature throughout the assay.[6][7] |
| Positive Control | Captopril | A well-characterized, potent ACE inhibitor. |
General Protocol for ACE Inhibition Assay using HHL
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3).
-
Dissolve ACE in the assay buffer to the desired concentration (e.g., 0.04 U/mL).[4] Keep on ice.
-
Prepare a stock solution of HHL in the assay buffer (e.g., 5 mM).[4]
-
Prepare a stock solution of this compound in the assay buffer and perform serial dilutions to create a range of concentrations for testing.
-
Prepare a stock solution of Captopril for the positive control.
-
-
Assay Procedure (Microplate Format):
-
Add 20 µL of different concentrations of this compound, Captopril (positive control), or buffer (negative control) to respective wells of a microplate.
-
Add 20 µL of the ACE solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate the reaction by adding 20 µL of the HHL solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.[4]
-
-
Detection and Analysis:
-
The product of the reaction, hippuric acid, is typically extracted with an organic solvent like ethyl acetate (B1210297).
-
The amount of hippuric acid is then quantified. This can be done by measuring the absorbance at 228 nm after evaporating the ethyl acetate and redissolving the hippuric acid in water.
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] * 100
-
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
-
Visualizations
ACE Inhibitor Assay Workflow
Caption: Figure 1. General workflow for an ACE inhibitor assay.
Troubleshooting Decision Tree for Low ACE Inhibition
Caption: Figure 2. Troubleshooting guide for low or no ACE inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etflin.com [etflin.com]
- 4. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Variability in Ser-Ala-Pro Bioassays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize variability in bioassays involving the Ser-Ala-Pro tripeptide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioassays?
This compound is a tripeptide with known angiotensin-converting enzyme (ACE) inhibitory activity.[1] Consequently, its primary application in bioassays is to screen for and characterize its potential in hypertension research.
Q2: What are the most common sources of variability in this compound bioassays?
Common sources of variability stem from the peptide itself (purity, stability, and handling), assay conditions (reagent preparation, incubation times, and temperature), and procedural inconsistencies (pipetting errors, improper mixing).[2] Between-vial variations have been identified as a significant contributor to overall assay variability.[2]
Q3: How critical is the purity of the this compound peptide for assay reproducibility?
Peptide purity is paramount. Impurities, which can include truncated or deletion sequences and residual chemicals from synthesis, can significantly impact the bioactivity and lead to inconsistent or erroneous results.[3] Even small amounts of contaminants can alter the measured biological effect.
Q4: What is the best way to store and handle this compound to maintain its integrity?
To ensure stability, this compound should be stored in a lyophilized form at -20°C or lower, protected from moisture and light. Reconstituted peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and used as fresh as possible.
Q5: How can I assess the stability of my this compound peptide in the assay buffer?
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound bioassays in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
Question: My calculated IC50 value for this compound in our ACE inhibition assay varies significantly between experimental runs. What could be the cause?
Answer: High variability in IC50 values is a common issue and can be attributed to several factors. Follow this troubleshooting guide to identify the potential source of the problem.
Troubleshooting Steps:
-
Review Peptide Handling and Storage:
-
Are you using a fresh aliquot of this compound for each experiment? Repeated freeze-thaw cycles can degrade the peptide.
-
How was the peptide reconstituted? Ensure the peptide is fully dissolved and that the solvent is compatible with your assay. For peptides that are difficult to dissolve, a small amount of a suitable organic solvent may be used for the stock solution, with appropriate dilution in the final assay to minimize solvent effects.
-
-
Examine Assay Reagent Preparation:
-
Are the ACE enzyme and substrate (e.g., HHL) solutions freshly prepared for each assay? The activity of the enzyme can decrease over time if not stored properly.
-
Is the buffer pH consistent across experiments? Small shifts in pH can significantly impact enzyme activity.
-
-
Standardize Assay Conditions:
-
Are incubation times and temperatures precisely controlled? Deviations can alter the rate of the enzymatic reaction.
-
Is the final reaction volume consistent in all wells? Pipetting accuracy is crucial.
-
-
Check for Potential Aggregation:
-
While specific data on this compound aggregation is limited, peptides can aggregate at high concentrations or in certain buffer conditions. Try varying the peptide concentration range in your assay. Visual inspection of the peptide solution for turbidity can be a preliminary check.
-
Issue 2: No or Very Low ACE Inhibitory Activity Observed
Question: I am not observing the expected ACE inhibitory activity with my this compound peptide. What should I check?
Answer: A lack of activity can be due to problems with the peptide itself or with the assay setup. This guide will help you pinpoint the issue.
Troubleshooting Steps:
-
Verify Peptide Quality:
-
Confirm the purity of your this compound lot. Request the certificate of analysis from your supplier. Impurities can interfere with the assay.
-
Consider potential degradation. If the peptide has been stored for a long time or handled improperly, it may have lost its activity.
-
-
Assess Enzyme Activity:
-
Run a positive control. Use a known ACE inhibitor (e.g., captopril) to confirm that the enzyme is active and the assay is performing as expected.
-
Check the enzyme concentration. An incorrect enzyme concentration can lead to a reaction that is too fast or too slow to accurately measure inhibition.
-
-
Review the Assay Protocol:
-
Double-check all reagent concentrations and volumes.
-
Ensure the correct wavelength is being used for absorbance readings. For the commonly used HHL substrate, the resulting hippuric acid is measured at 228 nm.[1]
-
-
Evaluate Substrate Quality:
-
Ensure the substrate has not degraded and is prepared correctly.
-
Experimental Protocols
Key Experiment: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a standard method for determining the ACE inhibitory activity of peptides like this compound.
Materials:
-
This compound peptide
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Boric acid buffer (containing NaCl and NaOH)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
UV-Visible Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a boric acid buffer solution at the optimal pH for the ACE enzyme (typically pH 8.3).
-
Prepare an 8 mM solution of HHL in the boric acid buffer.
-
Prepare a solution of ACE in the boric acid buffer (e.g., 0.25 U/mL). The optimal concentration should be determined empirically.
-
Prepare a stock solution of this compound in deionized water or a suitable buffer and create a series of dilutions to be tested.
-
-
Assay Reaction:
-
To a microcentrifuge tube, add 20 µL of the this compound sample solution (or buffer for the control).
-
Add 10 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 8 mM HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
Extract the hippuric acid formed during the reaction by adding 375 µL of ethyl acetate and vortexing thoroughly.
-
Centrifuge the mixture to separate the layers.
-
-
Measurement:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum oven or a stream of nitrogen.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water (e.g., 1 mL).
-
Measure the absorbance of the solution at 228 nm using a UV-Visible spectrophotometer.
-
-
Calculations:
-
Run a blank by replacing the ACE solution with the buffer.
-
Calculate the percentage of ACE inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (with no inhibitor).
-
A_sample is the absorbance in the presence of the this compound peptide.
-
-
Plot the percentage of inhibition against the different concentrations of this compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
-
Quantitative Data Summary
The following tables summarize key quantitative information relevant to this compound bioassays.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H19N3O5 |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | (2S)-1-((S)-2-(((S)-2-amino-3-hydroxypropanoyl)amino)propanoyl)pyrrolidine-2-carboxylic acid |
Source: PubChem CID 145457658[4]
Table 2: Recommended Purity Levels for Peptides in Various Applications
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structural studies (NMR, crystallography) |
| >95% | In vitro bioassays, cell-based assays, receptor-ligand interaction studies |
| >85% | Production of polyclonal antibodies, peptide arrays |
| >70% | Antigen for antibody production, non-quantitative ELISA |
This table provides general guidance. The required purity should be determined based on the specific assay's sensitivity to impurities.
Mandatory Visualizations
References
Troubleshooting unexpected side products in Ser-Ala-Pro synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the solid-phase synthesis of the tripeptide Ser-Ala-Pro.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most frequently encountered side products in the synthesis of this compound are diketopiperazines (DKPs), deletion sequences (e.g., Ser-Pro or Ala-Pro), and products resulting from the racemization of serine. Due to the presence of a C-terminal proline, the formation of diketopiperazine is a significant concern.[1][2] Additionally, serine's hydroxyl side chain can lead to side reactions like β-elimination, especially under basic conditions.[3]
Q2: My final product has a major impurity with a mass corresponding to the loss of the serine residue. What is happening?
A2: This observation strongly suggests the formation of a diketopiperazine (DKP) from the dipeptide Ala-Pro, which is subsequently cleaved from the resin. This cyclization reaction is particularly favorable for sequences with proline at the C-terminus.[1][2] The reaction is initiated by the nucleophilic attack of the N-terminal amine of the dipeptide on the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic DKP.
Q3: I am observing a significant amount of D-Serine in my final product. What causes this racemization and how can I prevent it?
A3: Serine is susceptible to racemization due to the electron-withdrawing effect of its hydroxyl group, which increases the acidity of the α-proton.[4] During the activation of the carboxylic acid for coupling, this proton can be abstracted by a base, leading to a planar intermediate that can be reprotonated to form either the L- or D-enantiomer.[4] To minimize racemization, consider the following:
-
Choice of Base: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base such as diisopropylethylamine (DIEA).[4]
-
Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma Pure.[1]
-
Temperature: Avoid elevated temperatures during the coupling of serine.[3]
Q4: My synthesis yield is very low, and I see multiple deletion sequences in the mass spectrum. What could be the cause?
A4: Low yield and the presence of deletion sequences often point to incomplete coupling or deprotection steps. This can be caused by:
-
Steric Hindrance: Coupling to proline can be sterically hindered.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, preventing reagents from reaching the reaction sites. Serine-containing peptides are known to be prone to aggregation.
-
Inefficient Activation: The coupling reagents may not be activating the incoming amino acid efficiently.
To address these issues, you can try double coupling the amino acids, using more efficient coupling reagents like HATU or HCTU, or changing the solvent to one that better solvates the peptide and resin (e.g., NMP instead of DMF).
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution(s) | Relevant Analytical Data |
| Major impurity with M-87 Da (loss of Ser) | Diketopiperazine (DKP) formation of Ala-Pro | - Use 2-chlorotrityl chloride (2-CTC) resin for the C-terminal proline.[2]- Add 0.1M HOBt or OxymaPure to the 20% piperidine (B6355638) deprotection solution.[1]- Reduce the Fmoc deprotection time to the minimum required.[1]- Use a carbodiimide (B86325) coupling agent without a tertiary base.[1] | HPLC-MS showing a peak with the mass of cyclo(Ala-Pro). |
| Presence of D-Ser diastereomer | Racemization of Serine | - Use a weaker base (e.g., NMM) for coupling Fmoc-Ser(tBu)-OH.[4]- Use coupling reagents with additives that suppress racemization (e.g., DIC/Oxyma).[4]- Avoid high temperatures during the serine coupling step.[3] | Chiral amino acid analysis or HPLC with a chiral column. |
| Impurity with M-18 Da (loss of H₂O) | β-elimination of Serine to dehydroalanine | - Minimize the duration of exposure to basic conditions (piperidine).- Use a milder base for Fmoc deprotection if possible. | HPLC-MS showing a peak with a mass corresponding to the target peptide minus 18 Da. |
| Low overall yield and deletion sequences | Incomplete coupling or deprotection | - Perform a double coupling for each amino acid.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Switch the primary solvent from DMF to NMP to reduce aggregation. | HPLC-MS analysis to identify the masses of the deletion sequences. |
Experimental Protocols
Protocol 1: Fmoc-SPPS of this compound on Wang Resin
This protocol outlines a standard manual solid-phase peptide synthesis of H-Ser-Ala-Pro-OH using Fmoc chemistry.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Ser(tBu)-OH
-
Coupling reagent: HBTU
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solution: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Ala):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Drain the solution and wash the resin with DMF (5 times).
-
(Optional) Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
-
Repeat for Serine: Repeat the deprotection (step 2) and coupling (step 3) steps for Fmoc-Ser(tBu)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.
Protocol 2: Cleavage of this compound from Wang Resin
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Analysis of Crude Peptide by HPLC-MS
Instrumentation:
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-QTOF)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Dissolve a small amount of the crude peptide in the mobile phase A.
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient, for example, from 5% to 95% B over 30 minutes.
-
Monitor the elution profile by UV absorbance at 214 nm and 280 nm.
-
Direct the eluent to the mass spectrometer to obtain the mass of the main product and any impurities.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Mechanism of diketopiperazine (DKP) formation.
References
- 1. mesalabs.com [mesalabs.com]
- 2. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Validating the ACE Inhibitory Activity of Synthetic Ser-Ala-Pro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic tripeptide Ser-Ala-Pro (SAP) with other known angiotensin-converting enzyme (ACE) inhibitors. It includes detailed experimental protocols for validating ACE inhibitory activity, quantitative data for performance comparison, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation. Its inhibition is a major therapeutic strategy for hypertension and other cardiovascular diseases. Bioactive peptides, derived from various sources or synthesized, have emerged as promising ACE inhibitors. The tripeptide this compound (SAP) has been identified as a potential ACE inhibitor.[1][2] This guide offers a framework for validating its activity and comparing it against established alternatives.
Performance Comparison of ACE Inhibitors
| Inhibitor | Sequence | IC50 Value (µM) | Source Material (if applicable) |
| Captopril | - | 0.023 | Synthetic Drug |
| Val-Pro-Pro (VPP) | VPP | 5.0 | Milk Casein |
| Ile-Pro-Pro (IPP) | IPP | 4.6 | Milk Casein |
| Leu-Lys-Pro (LKP) | LKP | 0.32 - 9.18 | Milk Casein |
| Ala-Leu-Pro-Met-His-Ile-Arg | ALPMHIR | - | Bovine β-lactoglobulin |
| Trp-Tyr-Pro-Ala-Ala-Pro | WYPAAP | - | Duck Skin By-product |
| Leu-Leu-Tyr (LLY) | LLY | 44.16 | Casein |
Note: The IC50 values can vary depending on the assay conditions and the source of the ACE enzyme. The IC50 value for the hexapeptide from duck skin was reported for a protein concentration of 82.94 μg/mL.[3]
Experimental Protocols
Accurate and reproducible experimental protocols are essential for validating the ACE inhibitory activity of synthetic peptides like this compound. A commonly used in vitro method is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
In Vitro ACE Inhibitory Activity Assay Protocol (HHL-based)
1. Principle: Angiotensin-converting enzyme (ACE) catalyzes the hydrolysis of hippuryl-histidyl-leucine (HHL) to release hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity. In the presence of an inhibitor, the rate of HA formation is reduced. The hippuric acid is then extracted and quantified by measuring its absorbance at 228 nm.
2. Reagents and Materials:
-
ACE (from rabbit lung, commercially available)
-
Hippuryl-histidyl-leucine (HHL)
-
This compound (synthetic peptide)
-
Captopril (positive control)
-
Borate (B1201080) buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Microplate reader or spectrophotometer
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare stock solutions of this compound and Captopril at various concentrations in deionized water.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of the inhibitor solution (this compound or Captopril at different dilutions) or deionized water (for the control).
-
Add 50 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds to extract the hippuric acid.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer or microplate reader.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_sample is the absorbance of the sample with the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway: The Renin-Angiotensin System (RAS)
The following diagram illustrates the Renin-Angiotensin System, a critical pathway for blood pressure regulation. It highlights the central role of ACE in converting Angiotensin I to the potent vasoconstrictor Angiotensin II and how ACE inhibitors like this compound can intervene in this process.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Experimental Workflow: In Vitro ACE Inhibition Assay
This diagram outlines the key steps involved in the experimental validation of the ACE inhibitory activity of a synthetic peptide.
Caption: Workflow for the in vitro determination of ACE inhibitory activity.
References
- 1. Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ser-Ala-Pro and Ser-Pro-Ala Tripeptides as Angiotensin-Converting Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the tripeptides Ser-Ala-Pro (SAP) and Ser-Pro-Ala (SPA) in the context of Angiotensin-Converting Enzyme (ACE) inhibition. This document synthesizes available structural data and established principles of ACE inhibitor activity to draw a comparative analysis, supported by a detailed experimental protocol for in-vitro ACE inhibition assays and relevant biochemical pathway diagrams.
Quantitative Comparison of ACE Inhibitory Activity
Due to the absence of directly comparable experimental data for this compound and Ser-Pro-Ala in peer-reviewed literature, the following table is presented with hypothetical IC50 values to illustrate the format for data presentation. These values are based on general trends observed for tripeptides with C-terminal proline residues, which often exhibit higher potency.
| Peptide Sequence | IC50 (µM) [Hypothetical] | Molecular Weight ( g/mol ) | Structure |
| This compound (SAP) | 50 µM | 287.30 | ![]() |
| Ser-Pro-Ala (SPA) | 250 µM | 287.30 | ![]() |
Note: The IC50 values presented are illustrative and not based on experimental results for these specific peptides. It is widely recognized that peptides with a proline residue at the C-terminal position, such as this compound, generally exhibit stronger ACE inhibitory activity. The proline ring structure is thought to favorably interact with the active site of ACE.
Structure-Activity Relationship Analysis
The Angiotensin-Converting Enzyme preferentially cleaves dipeptides from the C-terminus of its substrates. Potent peptide inhibitors often mimic the structure of the C-terminal portion of ACE substrates. The presence of a proline residue at the C-terminus of a peptide has been consistently associated with enhanced ACE inhibitory activity. This is attributed to the unique rigid structure of the proline ring, which is thought to fit well into the S2' subsite of the ACE active site, leading to a stable enzyme-inhibitor complex.
In the case of This compound , the C-terminal proline residue positions it as a potentially more potent inhibitor compared to Ser-Pro-Ala . For Ser-Pro-Ala, the C-terminal amino acid is alanine. While hydrophobic C-terminal residues can contribute to binding, proline is generally considered superior for ACE inhibition. The penultimate amino acid also influences activity, with hydrophobic residues often being favored.
Experimental Protocols
A standardized in-vitro ACE inhibition assay is crucial for the accurate determination and comparison of the inhibitory potential of peptides like this compound and Ser-Pro-Ala. The following is a representative spectrophotometric method based on the detection of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).
In-Vitro ACE Inhibition Assay Protocol
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
This compound and Ser-Pro-Ala peptides
-
Captopril (positive control)
-
Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
2. Procedure:
-
Prepare stock solutions of the test peptides (this compound, Ser-Pro-Ala) and the positive control (Captopril) in deionized water.
-
In a microcentrifuge tube, add 50 µL of the test peptide solution at various concentrations. For the control, add 50 µL of borate buffer.
-
Add 50 µL of 5 mM HHL solution (dissolved in borate buffer) to each tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of ACE solution (2 mU/mL in borate buffer).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully collect 1 mL of the upper ethyl acetate layer and evaporate it to dryness at 95°C.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
3. Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the test peptide.
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visualize the biochemical context and the experimental process, the following diagrams are provided in DOT language.
Caption: The Renin-Angiotensin System and the point of ACE inhibition.
Caption: Workflow for the in-vitro ACE inhibition assay.
A Comparative Analysis of ACE Inhibition: Ser-Ala-Pro Peptide vs. Captopril
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitory activities of the tripeptide Ser-Ala-Pro and the well-established drug, captopril (B1668294). This document summarizes their reported IC50 values, outlines the experimental protocols for their determination, and visualizes the relevant biological pathway.
Performance Comparison: IC50 Values
| Compound | Reported IC50 Value (vs. ACE) | Notes |
| This compound | Not specified in reviewed literature | Identified as an X-Pro structure-specific ACE inhibitory peptide.[1] |
| Captopril | 6 nM - 35 nM | A potent, orally active ACE inhibitor.[1] The IC50 value can vary depending on the experimental conditions and the substrate used. |
Experimental Protocols
The determination of ACE inhibitory activity and IC50 values is crucial for the characterization of potential antihypertensive agents. A common method employed is a fluorometric assay using a synthetic substrate.
In Vitro ACE Inhibition Assay (Fluorometric Method)
This protocol outlines a typical procedure for measuring ACE inhibition in vitro.
Objective: To determine the concentration of an inhibitor (e.g., this compound, captopril) required to inhibit 50% of ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Inhibitor (this compound or captopril)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of ACE, the fluorogenic substrate, and the inhibitor in the appropriate assay buffer.
-
Assay Setup: In the wells of a 96-well microplate, add the assay buffer, the ACE solution, and varying concentrations of the inhibitor. A control group without any inhibitor is also included.
-
Pre-incubation: The plate is typically pre-incubated at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
Incubation: The plate is incubated at 37°C for a specific duration (e.g., 30-60 minutes). During this time, ACE cleaves the substrate, leading to an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway
The primary mechanism of action for both this compound and captopril is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). The RAS plays a crucial role in regulating blood pressure.
References
In Vitro Efficacy of ACE Inhibition: A Comparative Analysis of the Tripeptide Ser-Ala-Pro and the Drug Enalapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the Angiotensin-Converting Enzyme (ACE) inhibitory efficacy of the tripeptide Ser-Ala-Pro and the well-established pharmaceutical agent, enalapril. While both molecules are recognized for their potential to inhibit ACE, a key enzyme in the regulation of blood pressure, their potencies can differ significantly. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental procedures.
Quantitative Comparison of ACE Inhibition
The in vitro potency of an ACE inhibitor is most commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Active Form | IC50 Value (in vitro) | Source |
| Enalapril | Enalaprilat (B1671235) | ~1.94 nM - 2.4 nM | [1][2] |
| This compound | This compound | Not readily available in cited literature |
Signaling Pathway of ACE Inhibition
ACE inhibitors exert their effects by interrupting the Renin-Angiotensin-Aldosterone System (RAAS), a critical cascade for blood pressure regulation. By blocking ACE, these inhibitors prevent the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a subsequent reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
Experimental Protocols
The determination of ACE inhibitory activity in vitro is crucial for evaluating the efficacy of potential inhibitors like this compound and enalaprilat. A commonly employed method is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Spectrophotometric ACE Inhibition Assay
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the ACE-catalyzed hydrolysis of HHL to hippuric acid (HA) and histidyl-leucine.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Test inhibitors (e.g., this compound, Enalaprilat)
-
Assay buffer (e.g., 100 mM Tris-HCl buffer, pH 8.3, containing 300 mM NaCl)
-
1 M HCl (for reaction termination)
-
Ethyl acetate (B1210297) (for extraction)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the assay buffer.
-
Prepare a solution of the HHL substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitors (this compound and enalaprilat) in the assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add a defined volume of the ACE solution.
-
Add a specific volume of the inhibitor solution at various concentrations (or buffer for the control).
-
Pre-incubate the mixture at 37°C for a designated time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (HA) product with ethyl acetate.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Measure the absorbance of the hippuric acid in the ethyl acetate layer using a spectrophotometer at a wavelength of 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Absorbance_control - Absorbance_inhibitor) / Absorbance_control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of ACE activity, from the dose-response curve.
-
Caption: A typical experimental workflow for an in vitro ACE inhibition assay.
References
- 1. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]
Cross-Validation of Ser-Ala-Pro Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Ser-Ala-Pro (SAP) is a subject of increasing interest in biochemical and pharmaceutical research due to its potential interaction with key regulatory enzymes. As a peptide containing a penultimate proline residue, SAP is a putative substrate for dipeptidyl peptidase IV (DPP-IV) and related proteases like Fibroblast Activation Protein (FAP). Accurate and robust measurement of SAP's biological activity is crucial for understanding its therapeutic potential. This guide provides a comparative overview of various assay formats for cross-validating the activity of this compound, complete with detailed experimental protocols and supporting data for analogous peptides.
Introduction to Target Enzymes: DPP-IV and FAP
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by cleaving and inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[1]
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase (gelatinase) activity.[3][4] It is minimally expressed in normal adult tissues but is significantly upregulated in the stroma of epithelial cancers, areas of wound healing, and inflammation, making it a compelling target for cancer therapy and diagnostics.[3] Both enzymes recognize and cleave substrates with a proline or alanine (B10760859) residue at the P1 position.
Signaling Pathways
The biological effects of this compound are likely mediated through its interaction with DPP-IV and FAP, thereby influencing their respective signaling pathways.
DPP-IV Signaling Pathway:
DPP-IV primarily modulates the incretin pathway. By inactivating GLP-1, DPP-IV curtails its downstream effects, which include promoting insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1][5][6][7] Inhibition of DPP-IV by substrates or inhibitors like SAP would potentiate GLP-1 signaling, leading to improved glycemic control.
FAP Signaling Pathway:
FAP's role in the tumor microenvironment is complex, involving the degradation of extracellular matrix (ECM) components like collagen and fibronectin, which facilitates cancer cell migration and invasion.[3] By acting as a substrate or inhibitor, this compound could modulate these FAP-mediated processes.
Comparative Analysis of Assay Formats
The activity of this compound can be assessed using a variety of in vitro and cell-based assay formats. Each method offers distinct advantages and limitations. While direct comparative data for SAP is not extensively published, the following tables summarize the expected utility of each assay format and provide context using data from analogous peptides.
Table 1: Comparison of In Vitro Enzymatic Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Typical Analytes for DPP-IV/FAP |
| Fluorometric Assay | Cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) releases a fluorescent molecule, which is quantified. | High-throughput, sensitive, relatively simple and cost-effective. | Potential for interference from fluorescent compounds. Substrate may not perfectly mimic natural interactions. | IC50 values of various di- and tripeptide inhibitors.[8] |
| Chromogenic Assay | Cleavage of a chromogenic substrate (e.g., Gly-Pro-pNA) releases a colored product, which is measured by absorbance. | Simple, inexpensive, and widely accessible instrumentation. | Lower sensitivity compared to fluorometric assays. Potential for interference from colored compounds. | Kinetic parameters (Km, Vmax) of substrate cleavage. |
| Mass Spectrometry | Directly measures the cleavage of the peptide substrate (e.g., this compound) and the formation of product fragments. | Highly specific, allows for the use of unlabeled, natural substrates. Can identify precise cleavage sites. | Lower throughput, requires specialized and expensive equipment. | Identification of cleavage products and substrate specificity.[1][9][10][11] |
Table 2: Comparison of Cell-Based and In Vivo Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Typical Applications for DPP-IV/FAP |
| Cell-Based Activity Assay | Measures the activity of cell-surface DPP-IV or FAP on live cells using a cell-permeable or impermeable substrate. | More physiologically relevant than in vitro assays, accounts for cellular environment and membrane interactions. | More complex, higher variability, potential for cytotoxicity of test compounds. | Determining the potency of inhibitors in a cellular context.[12][13][14] |
| Cell Migration/Invasion Assay | Measures the ability of cancer cells to migrate through a porous membrane or invade through an ECM layer in response to stimuli. | Provides functional data on the biological effect of modulating FAP activity. | Indirect measure of enzyme activity, can be influenced by multiple factors. | Assessing the impact of FAP inhibitors on cancer cell motility.[15][16][17] |
| In Vivo Models | Administration of the peptide to animal models to assess its effects on physiological parameters (e.g., glucose tolerance for DPP-IV) or disease progression (e.g., tumor growth for FAP). | Highest physiological relevance, provides data on pharmacokinetics and overall efficacy. | Expensive, time-consuming, ethically complex, and results may not always translate to humans. | Evaluating the therapeutic potential of DPP-IV/FAP modulators.[18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the cross-validation of this compound activity.
In Vitro Fluorometric Enzymatic Assay for DPP-IV/FAP Inhibition
This protocol is adapted from standard fluorometric assays for DPP-IV and FAP inhibitor screening.
Materials:
-
Recombinant human DPP-IV or FAP enzyme
-
Assay Buffer (e.g., 100 mM Tris, pH 7.8, 100 mM NaCl)
-
Fluorogenic substrate: Gly-Pro-AMC (for DPP-IV) or Ala-Pro-AFC (for FAP)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm for AMC, 400/505 nm for AFC)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution (at a pre-determined optimal concentration) to each well.
-
Add 25 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (at a concentration close to its Km value).
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by non-linear regression.
Workflow Diagram:
Cell-Based DPP-IV Activity Assay
This protocol outlines a method to measure the activity of cell-surface DPP-IV.
Materials:
-
Caco-2 cells (or other cells expressing DPP-IV)
-
Cell culture medium and reagents
-
96-well clear-bottom black microplate
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
This compound (or other test inhibitors)
-
Fluorescence microplate reader
Procedure:
-
Seed Caco-2 cells in a 96-well plate and culture until they reach confluence.
-
Wash the cells twice with a suitable assay buffer (e.g., HBSS).
-
Add 50 µL of this compound dilutions or vehicle control to the wells and incubate at 37°C for 30 minutes.
-
Add 50 µL of the DPP-IV substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically at 37°C.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value for this compound.
Mass Spectrometry-Based Cleavage Assay
This method provides direct evidence of this compound cleavage.
Materials:
-
DPP-IV or FAP enzyme
-
This compound peptide
-
Reaction buffer
-
LC-MS/MS system
Procedure:
-
Incubate a known concentration of this compound with the enzyme in the reaction buffer at 37°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots (e.g., by adding formic acid).
-
Analyze the samples by LC-MS/MS to identify and quantify the parent peptide (this compound) and its cleavage products (e.g., Ser and Ala-Pro).
-
Determine the rate of substrate depletion and product formation to assess the kinetic parameters.
Peptide Stability Assessment
The stability of this compound in different assay media is critical for accurate interpretation of results.
Serum Stability Assay:
-
Incubate this compound in serum (e.g., human or mouse serum) at 37°C.
-
At various time points, precipitate the serum proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the remaining intact this compound.
-
Calculate the half-life of the peptide in serum. Some studies have shown that certain amino acids can be unstable in serum even under controlled storage conditions.[19]
Conclusion
The cross-validation of this compound activity across multiple assay formats is essential for a comprehensive understanding of its biological function. This guide provides the necessary framework, including detailed protocols and comparative data, for researchers to embark on such studies. While direct quantitative data for this compound is not yet widely available, the methodologies presented here will enable the scientific community to generate this crucial information, thereby facilitating the development of novel therapeutics targeting DPP-IV and FAP. The use of a combination of in vitro enzymatic assays, cell-based functional assays, and stability studies will provide a robust and reliable characterization of this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors | MDPI [mdpi.com]
- 3. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based proteomics strategies for protease cleavage site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays [frontiersin.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ser-Ala-Pro Synthesis: Solid-Phase vs. Liquid-Phase Methods
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Ser-Ala-Pro is a fundamental building block in various research and development applications, from drug discovery to materials science. Its synthesis can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between these methods significantly impacts key outcomes such as yield, purity, and scalability. This guide provides an objective comparison of these two synthetic strategies for the production of this compound, supported by representative experimental data and detailed protocols.
Performance Comparison: SPPS vs. LPPS for this compound Synthesis
The selection of a synthesis method for this compound hinges on the specific requirements of the research or production goals. While Solid-Phase Peptide Synthesis (SPPS) is lauded for its speed and amenability to automation, Liquid-Phase Peptide Synthesis (LPPS) offers advantages in scalability and for particular sequences.[1][2] For a short peptide like this compound, both methods are viable, with the choice often depending on the desired scale and purity requirements. SPPS generally offers higher purity for research-scale synthesis due to simplified purification steps.[1] LPPS, on the other hand, can be more cost-effective for large-scale production of short and simple peptides.[1]
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Reference |
| Overall Yield | 70-85% | 60-80% | [3] |
| Crude Purity (by HPLC) | ≥95% | 90-98% | [1] |
| Synthesis Time | Faster reaction cycles | More time-consuming due to intermediate purification | [1] |
| Scalability | Excellent for mg to gram scale | Well-suited for large-scale (kg) production | [1][4] |
| Automation | Easily automated for high-throughput synthesis | Less compatible with automation | [1] |
| Purification | Simplified washing steps, final cleavage and purification | Requires purification after each coupling step | [1][5] |
| Solvent/Reagent Usage | Often requires a larger excess of reagents and solvents | Can be more economical with solvents, especially at scale | [2] |
Note: The data presented in this table is representative of typical outcomes for the synthesis of short peptides and may vary based on specific reaction conditions, reagents, and the scale of the synthesis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol is based on the widely used Fmoc/tBu strategy.[6]
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Pro-Wang resin or load Fmoc-Pro-OH onto a suitable resin (e.g., 2-chlorotrityl chloride resin) to a substitution of 0.5-1.0 mmol/g.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the Fmoc protecting group from the Proline residue.
-
Wash the resin thoroughly with DMF (5 times) and isopropanol (B130326) (IPA) (3 times) to remove residual piperidine and byproducts.
3. Coupling of Fmoc-Ala-OH:
-
In a separate vessel, activate Fmoc-Ala-OH (3 equivalents relative to resin loading) with a coupling agent such as HCTU (3 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.
-
Wash the resin with DMF (5 times) and IPA (3 times).
4. Coupling of Fmoc-Ser(tBu)-OH:
-
Repeat the Fmoc deprotection step as described above to remove the Fmoc group from the newly added Alanine.
-
Activate Fmoc-Ser(tBu)-OH (3 eq.) with HCTU (3 eq.) and DIEA (6 eq.) in DMF.
-
Add the activated serine derivative to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test and wash the resin as previously described.
5. Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group (tBu).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide to obtain a white powder.
6. Purification and Characterization:
-
Purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the molecular weight and NMR spectroscopy for structural verification.[7][8]
Liquid-Phase Peptide Synthesis (LPPS) of this compound (Boc/Bzl Strategy)
This protocol utilizes the Boc protecting group for the N-terminus and benzyl-based protecting groups for side chains.[9]
1. Synthesis of Ala-Pro-OBzl:
-
Couple Boc-Ala-OH with H-Pro-OBzl using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable organic solvent (e.g., DCM or DMF).
-
After the reaction is complete, filter the dicyclohexylurea (DCU) byproduct.
-
Purify the resulting dipeptide, Boc-Ala-Pro-OBzl, by column chromatography or recrystallization.
-
Remove the Boc group using trifluoroacetic acid (TFA) in DCM.
-
Neutralize the resulting TFA salt with a base like DIEA to obtain H-Ala-Pro-OBzl.
2. Synthesis of Boc-Ser(Bzl)-Ala-Pro-OBzl:
-
Couple Boc-Ser(Bzl)-OH with the deprotected dipeptide (H-Ala-Pro-OBzl) using DCC/HOBt.
-
Purify the protected tripeptide, Boc-Ser(Bzl)-Ala-Pro-OBzl, by column chromatography.
3. Final Deprotection:
-
Remove the Boc group with TFA in DCM.
-
Remove the benzyl (B1604629) protecting groups from the serine side chain and the C-terminal ester by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).
-
Purify the final tripeptide, this compound, by chromatography or recrystallization.
4. Characterization:
-
Analyze the purified this compound using RP-HPLC to determine purity.
-
Confirm the identity and structure using mass spectrometry and NMR spectroscopy.
Mandatory Visualizations
Synthesis Workflows
Caption: Comparative workflow of SPPS and LPPS for this compound synthesis.
Analytical Workflow for Peptide Characterization
Caption: Standard analytical workflow for synthetic peptide characterization.
Conclusion
Both Solid-Phase and Liquid-Phase Peptide Synthesis are effective methods for producing the tripeptide this compound. SPPS offers a more streamlined and automated approach, generally yielding high-purity products on a research scale. In contrast, LPPS, while more labor-intensive due to intermediate purification steps, can be more advantageous and cost-effective for large-scale industrial production. The ultimate choice of synthesis method should be guided by a careful consideration of the project's specific requirements, including the desired scale, purity, and available resources. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the planning and execution of this compound synthesis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
A Head-to-Head Comparison of Food-Derived ACE Inhibitors: Spotlight on Ser-Ala-Pro
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of food-derived angiotensin-converting enzyme (ACE) inhibitors, with a special focus on the promising tripeptide Ser-Ala-Pro.
The quest for natural and effective alternatives to synthetic antihypertensive drugs has led to the discovery of numerous bioactive peptides derived from food sources. These peptides, which inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure, offer a promising avenue for the development of functional foods and nutraceuticals for cardiovascular health. Among these, the tripeptide this compound (SAP), identified from oyster protein hydrolysates, has emerged as a molecule of significant interest. This guide provides a head-to-head comparison of this compound with other notable food-derived ACE inhibitors, supported by available experimental data and detailed methodologies.
The Renin-Angiotensin System and ACE Inhibition
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-converting enzyme (ACE) plays a central role in this system by converting inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a subsequent decrease in blood pressure.
Comparative Analysis of ACE Inhibitory Peptides
While specific quantitative data for the ACE inhibitory activity (IC50 value) and in vivo antihypertensive effects of this compound are not publicly available in the reviewed scientific literature and patent databases, its identification from oyster protein hydrolysate suggests its potential as a potent ACE inhibitor. Oysters are a known source of various bioactive peptides with antihypertensive properties.
To provide a comparative framework, the following table summarizes the ACE inhibitory activity of other well-characterized tripeptides and longer peptides derived from various food sources.
Table 1: In Vitro ACE Inhibitory Activity of Selected Food-Derived Peptides
| Peptide Sequence | Source | IC50 (µM) |
| This compound (SAP) | Oyster | Data not available |
| Ala-Met-Pro | Oyster | Data not available |
| Thr-Ser-Gly-Pro | Oyster | Data not available |
| Ser-Asp-Pro | Oyster | Data not available |
| Val-Pro-Pro (VPP) | Milk | 5.0 |
| Ile-Pro-Pro (IPP) | Milk | 4.7 |
| Ala-Tyr | Corn Gluten Meal | 14.2 |
| Gly-Trp-Ala | Pearl Oyster | 109.25 |
| His-Leu-His-Thr | Pearl Oyster | 458.06 |
IC50 value represents the concentration of the inhibitor required to inhibit 50% of the ACE activity.
In Vivo Antihypertensive Effects
The ultimate measure of an ACE inhibitor's efficacy is its ability to lower blood pressure in vivo. This is typically evaluated in spontaneously hypertensive rats (SHRs), an animal model that closely mimics human essential hypertension. While in vivo data for this compound is not currently available, studies on other food-derived peptides have demonstrated significant antihypertensive effects.
Table 2: In Vivo Antihypertensive Effects of Selected Food-Derived Peptides in Spontaneously Hypertensive Rats (SHRs)
| Peptide/Hydrolysate | Source | Dosage | Maximum Systolic Blood Pressure Reduction (mmHg) | Time to Maximum Effect (hours) |
| This compound (SAP) | Oyster | Data not available | Data not available | Data not available |
| Ala-Tyr | Corn Gluten Meal | 50 mg/kg | ~25 | 4 |
| Oyster Protein Hydrolysate | Oyster | 20 mg/kg | >20 | 4 |
| Silkworm Pupae Hydrolysate | Silkworm Pupae | 60 mg/kg | 21.5 | 1.5 |
Experimental Protocols
Standardized and rigorous experimental protocols are crucial for the accurate assessment and comparison of ACE inhibitory peptides.
In Vitro ACE Inhibition Assay
This assay determines the concentration of a peptide required to inhibit 50% of ACE activity (IC50).
Principle: The assay is based on the spectrophotometric measurement of the product formed from the ACE-catalyzed hydrolysis of a synthetic substrate, such as Hippuryl-His-Leu (HHL) or N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Typical Protocol (using HHL):
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Peptide inhibitor (e.g., this compound)
-
Captopril (positive control)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
-
-
Procedure: a. Prepare a series of dilutions of the peptide inhibitor and captopril. b. In a microcentrifuge tube, mix the ACE solution with the peptide inhibitor solution (or buffer for the control). c. Pre-incubate the mixture at 37°C for 10 minutes. d. Initiate the reaction by adding the HHL substrate solution. e. Incubate the reaction mixture at 37°C for 30-60 minutes. f. Stop the reaction by adding 1 M HCl. g. Extract the hippuric acid produced into ethyl acetate by vigorous vortexing. h. Centrifuge to separate the aqueous and organic layers. i. Measure the absorbance of the ethyl acetate layer at 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Antihypertensive Assay in Spontaneously Hypertensive Rats (SHRs)
This assay evaluates the blood pressure-lowering effect of a peptide after oral administration to SHRs.
A Comparative Guide to Validating Ser-Ala-Pro Purity by LC-MS and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Ser-Ala-Pro purity. Detailed experimental protocols and supporting data are presented to assist in the selection of appropriate analytical strategies for peptide characterization.
Introduction
This compound is a tripeptide with significant interest in various research and pharmaceutical applications. Ensuring the purity of synthetic peptides like this compound is critical for the reliability and reproducibility of experimental data and for therapeutic efficacy and safety.[1] Impurities can arise during solid-phase peptide synthesis (SPPS) or subsequent handling and storage.[2][3][4] These impurities may include deletion or insertion sequences, incompletely removed protecting groups, or by-products from side reactions.[2][3][4]
LC-MS and NMR are powerful, often complementary, analytical techniques for assessing peptide purity and confirming identity. LC-MS combines the separation capabilities of liquid chromatography with the mass detection of mass spectrometry, making it highly sensitive for detecting and identifying impurities with different mass-to-charge ratios.[1][5] NMR spectroscopy provides detailed structural information, enabling the identification of impurities and the characterization of the target peptide's conformation.[5][6]
This guide will delve into the practical application of these two techniques for validating the purity of this compound.
Experimental Workflow
The general workflow for validating the purity of this compound using LC-MS and NMR involves several key stages, from sample preparation to data analysis and interpretation.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
Safety Operating Guide
Navigating the Disposal of Ser-Ala-Pro: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of the tripeptide Ser-Ala-Pro, emphasizing procedural steps to ensure minimal environmental impact and adherence to standard laboratory safety protocols.
Summary of Key Chemical and Physical Properties
A fundamental understanding of the properties of this compound informs its safe handling and disposal. The following table summarizes key computed properties for this peptide.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₅ | PubChem[2] |
| Molecular Weight | 273.29 g/mol | PubChem[2] |
| XLogP3 | -5.3 | PubChem[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure is based on guidelines for similar non-hazardous peptide compounds.[3]
-
Waste Identification and Segregation :
-
Identify the waste material as "this compound."
-
Classify it as non-hazardous chemical waste.
-
Crucially, do not mix this compound waste with hazardous waste streams, such as solvents, heavy metals, or biologically active materials.[3]
-
-
Containment :
-
Place solid this compound waste into a designated, well-labeled, and securely sealed container.[3]
-
Ensure the container is compatible with the chemical and will not leak.
-
For solutions containing this compound, if they are aqueous and do not contain other hazardous materials, they may be suitable for drain disposal after appropriate neutralization, depending on local regulations.[4][5] However, it is best practice to collect all chemical waste for professional disposal.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound."
-
Also, mark the container as "Non-hazardous chemical waste."[3]
-
Include the date of accumulation to aid in waste tracking.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated area.
-
Keep it segregated from incompatible materials to prevent any accidental reactions.
-
-
Final Disposal :
-
Hand over the properly contained and labeled waste to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Always follow your organization's specific procedures for waste pickup and disposal.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for educational purposes and is based on general laboratory safety principles. Always consult your institution's specific safety and disposal guidelines and the relevant Safety Data Sheets for any chemicals you handle.
References
Safeguarding Your Research: A Guide to Handling Ser-Ala-Pro
Immediate Safety and Handling Protocols
The primary risks associated with handling peptides, particularly in their lyophilized (powdered) form, are inhalation, dermal contact, and eye exposure.[2] Therefore, a proactive approach to personal protective equipment (PPE) is a necessity.[3][4]
Engineering Controls: All manipulations of powdered Ser-Ala-Pro should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Personal Protective Equipment (PPE): The level of PPE should be determined by the scale of the operation. A tiered approach is recommended to ensure appropriate protection.[2]
| Tier | Scale of Operation | Required Personal Protective Equipment |
| 1 | Small quantities (milligram scale) for routine solution preparation and use. | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat. |
| 2 | Larger quantities (gram scale) or procedures with a high likelihood of generating aerosols (e.g., weighing, sonicating). | Gloves: Nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. |
This table summarizes the recommended PPE for handling this compound based on general peptide safety guidelines.[2]
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Lyophilized peptides should be stored in a cool, dry, and dark environment, typically at -20°C or -80°C for long-term stability.[3][5][6]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation from degrading the peptide.[2]
2. Reconstitution and Aliquoting:
-
When reconstituting the peptide, use a sterile, appropriate solvent.[2]
-
To avoid degradation from repeated freeze-thaw cycles, it is best practice to create single-use aliquots of the peptide solution.[6]
-
Clearly label all aliquots with the peptide name, concentration, date of preparation, and solvent used.[3]
3. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle all solutions containing this compound in accordance with standard laboratory procedures for chemical solutions.[2]
-
Avoid cross-contamination by using fresh, sterile equipment for each experimental step.[3]
Disposal Plan: Managing this compound Waste
Proper disposal of peptide waste is a critical component of laboratory safety and environmental responsibility. All waste contaminated with this compound should be treated as hazardous chemical waste.[1]
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, masks), weighing papers, empty vials, and pipette tips. | Collect in a designated, clearly labeled, and sealed hazardous waste container.[2][7] |
| Liquid Waste | Unused this compound solutions and solvents used for rinsing glassware. | Collect in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain.[2][7] |
| Sharps Waste | Needles, syringes, or other contaminated sharp objects. | Dispose of immediately in a puncture-resistant sharps container.[1] |
This table provides a summary of the disposal procedures for waste generated during the handling of this compound.
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of all hazardous waste in accordance with local, state, and federal regulations.[3]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the proper handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

